molecular formula C14H16N2S B1452372 4-(5-Phenyl-thiazol-2-YL)-piperidine CAS No. 885274-68-0

4-(5-Phenyl-thiazol-2-YL)-piperidine

Cat. No.: B1452372
CAS No.: 885274-68-0
M. Wt: 244.36 g/mol
InChI Key: RDKOIBCQMYSNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Phenyl-thiazol-2-YL)-piperidine is a useful research compound. Its molecular formula is C14H16N2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOIBCQMYSNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696071
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-68-0
Record name 4-(5-Phenyl-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(5-phenyl-thiazol-2-yl)-piperidine, a molecule of significant interest in medicinal chemistry. The guide delves into the structural elucidation of the molecule, proposes a detailed and robust synthetic pathway based on established chemical principles, and explores its potential pharmacological relevance by examining the biological activities of structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents based on the privileged thiazolyl-piperidine scaffold.

Introduction: The Significance of the Thiazolyl-Piperidine Scaffold

The confluence of thiazole and piperidine rings within a single molecular framework has given rise to a plethora of compounds with diverse and potent biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous clinically approved drugs, where it often participates in crucial binding interactions with biological targets.[1] Similarly, the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a prevalent structural motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to introduce conformational rigidity, thereby enhancing target specificity.[2][3]

The combination of these two privileged scaffolds in this compound presents a molecule with considerable potential for drug discovery. The phenyl substituent on the thiazole ring offers a site for further functionalization to modulate activity and selectivity, while the piperidine ring can influence pharmacokinetic properties. This guide will provide a detailed exploration of the structure, a plausible and efficient synthesis, and the prospective applications of this intriguing molecule.

Structural Elucidation of this compound

The chemical structure of this compound is characterized by a piperidine ring connected at its 4-position to the 2-position of a 5-phenyl-substituted thiazole ring.

Key Structural Features:

  • Thiazole Ring: A planar, aromatic heterocycle that can engage in π-stacking and hydrogen bonding interactions.

  • Phenyl Group: Attached to the 5-position of the thiazole ring, it provides a lipophilic region and a point for potential modification to explore structure-activity relationships (SAR).

  • Piperidine Ring: A flexible, saturated heterocycle that typically exists in a chair conformation. The nitrogen atom imparts basicity to the molecule.

  • Linkage: The direct connection between the C4 of the piperidine and the C2 of the thiazole provides a rigid connection between the two ring systems.

Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂S[4]
Molecular Weight 244.36 g/mol [4]
CAS Number 885274-68-0[4]
IUPAC Name 4-(5-phenyl-1,3-thiazol-2-yl)piperidine-

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[4][5] This classical reaction involves the condensation of an α-haloketone with a thioamide. In this proposed protocol, 2-bromoacetophenone serves as the α-haloketone and piperidine-4-carbothioamide as the thioamide component.

Proposed Synthetic Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products Reactant1 2-Bromoacetophenone Intermediate N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine Reactant1->Intermediate Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) Reactant2 Piperidine-4-carbothioamide (N-Boc protected) Reactant2->Intermediate FinalProduct This compound Intermediate->FinalProduct Boc Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-4-carbothioamide

This starting material can be prepared from commercially available N-Boc-piperidine-4-carboxamide by treating it with a thionating agent such as Lawesson's reagent.

Protocol:

  • To a solution of N-Boc-piperidine-4-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-piperidine-4-carbothioamide as a solid.

Step 2: Hantzsch Thiazole Synthesis to form N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine

  • In a round-bottom flask, dissolve N-Boc-piperidine-4-carbothioamide (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.[6]

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine.

Step 3: Boc Deprotection to yield this compound

  • Dissolve the N-Boc-protected intermediate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)
  • Phenyl Protons: A multiplet in the range of 7.20-7.50 ppm integrating to 5 protons.

  • Thiazole Proton: A singlet around 7.70 ppm for the proton at the C4 position of the thiazole ring.

  • Piperidine Protons:

    • A multiplet around 3.00-3.20 ppm for the two equatorial protons at C2 and C6.

    • A multiplet around 2.60-2.80 ppm for the two axial protons at C2 and C6.

    • A multiplet around 2.00-2.20 ppm for the two equatorial protons at C3 and C5.

    • A multiplet around 1.70-1.90 ppm for the two axial protons at C3 and C5.

    • A multiplet around 2.90-3.10 ppm for the proton at C4.

  • NH Proton: A broad singlet around 1.50-2.50 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)
  • Thiazole Carbons:

    • C2 (attached to piperidine): ~168-172 ppm.

    • C4 (with proton): ~115-120 ppm.

    • C5 (attached to phenyl): ~140-145 ppm.

  • Phenyl Carbons:

    • Quaternary carbon: ~133-136 ppm.

    • Other aromatic carbons: ~125-130 ppm.

  • Piperidine Carbons:

    • C4 (attached to thiazole): ~40-45 ppm.

    • C2 and C6: ~45-50 ppm.

    • C3 and C5: ~30-35 ppm.

Mass Spectrometry
  • Expected [M+H]⁺: 245.1056 (calculated for C₁₄H₁₇N₂S⁺). The fragmentation pattern would likely show cleavage of the piperidine ring and the bond between the piperidine and thiazole rings.

Potential Pharmacological Applications and Future Directions

The thiazolyl-piperidine scaffold is a recurring motif in compounds with a wide range of biological activities. While specific biological data for this compound is not extensively reported, the activities of structurally similar molecules provide a strong rationale for its investigation as a potential therapeutic agent.

Anti-inflammatory and Analgesic Potential

Numerous studies have reported the anti-inflammatory and analgesic properties of thiazole derivatives.[8][9] The combination with a piperidine ring can modulate the pharmacokinetic profile and target engagement. For instance, derivatives of 4,5-disubstituted-thiazolyl amides containing a 4-hydroxy-piperidine moiety have shown promising anti-inflammatory and antioxidant activities.[4][9] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.

Anticancer Activity

The thiazole nucleus is a component of several anticancer drugs, including the FDA-approved kinase inhibitor Dasatinib.[8] Research into novel thiazole derivatives continues to yield compounds with potent antiproliferative effects against various cancer cell lines. The phenyl-thiazolyl-piperidine core could serve as a scaffold for the design of new kinase inhibitors or other anticancer agents.

Neurological and Psychiatric Disorders

The piperidine ring is a common feature in many centrally acting drugs. The thiazolyl-piperazine scaffold, a close analogue, has been explored for its potential in treating neurological disorders by targeting serotonergic receptors.[10] Given the structural similarities, this compound and its derivatives warrant investigation for their potential to modulate CNS targets.

Potential_Applications cluster_applications Potential Therapeutic Areas Core This compound Scaffold App1 Anti-inflammatory Agents Core->App1 Analgesic Properties App2 Anticancer Drugs Core->App2 Kinase Inhibition App3 CNS-active Compounds Core->App3 Receptor Modulation

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a synthetically accessible molecule that embodies the pharmacologically relevant features of both thiazole and piperidine rings. This guide has provided a detailed structural overview, a plausible and robust synthetic protocol based on the Hantzsch thiazole synthesis, and a prospective look at its potential applications in drug discovery. The exploration of this and related scaffolds holds significant promise for the development of novel therapeutics to address a range of unmet medical needs. Further investigation into the synthesis and biological evaluation of a library of derivatives based on this core structure is highly encouraged.

References

synthesis pathways for 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Phenylthiazole-Piperidine Scaffold

The confluence of the phenylthiazole and piperidine moieties within a single molecular entity, specifically this compound, represents a scaffold of significant interest in contemporary medicinal chemistry. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity, which in turn positively influences pharmacokinetic profiles.[1] Concurrently, the thiazole ring is a key pharmacophore found in numerous bioactive compounds, contributing to a spectrum of biological activities.[2] The specific linkage of a 4-substituted piperidine to the 2-position of a 5-phenylthiazole creates a unique three-dimensional architecture with potential for high-affinity interactions with various biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable scaffold, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal disconnection points, leading to two logical and convergent synthetic strategies. The primary disconnection is at the C2-C4 bond between the thiazole and piperidine rings. This suggests either a late-stage coupling of the two pre-formed heterocyclic systems or a construction of the thiazole ring onto a pre-existing piperidine precursor.

A second key disconnection is within the thiazole ring itself, pointing towards the classical and highly reliable Hantzsch thiazole synthesis.[3][4][5] This approach involves the condensation of an α-haloketone with a thioamide. This latter strategy forms the basis of our primary recommended pathway due to its efficiency and convergence.

Pathway A: The Convergent Hantzsch Thiazole Synthesis

This pathway is arguably the most efficient and direct route to the target compound. It involves the synthesis of two key intermediates, 2-bromo-1-phenylethanone and piperidine-4-carbothioamide, followed by their condensation to construct the thiazole ring directly onto the piperidine scaffold.

Diagram of Pathway A: Convergent Hantzsch Synthesis

Pathway_B cluster_0 Thiazole Synthesis & Functionalization cluster_2 Final Coupling PhenacylBr Phenacyl Bromide Phenylthiazole 5-Phenylthiazole PhenacylBr->Phenylthiazole Thioformamide Thioformamide Thioformamide->Phenylthiazole Hantzsch BromoThiazole 2-Bromo-5-phenylthiazole Phenylthiazole->BromoThiazole Bromination (e.g., CuBr₂) Target This compound BromoThiazole->Target Piperidine Piperidine Piperidine->Target Coupling (e.g., Cross-coupling or SₙAr)

References

The Serotonergic Activity of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(5-Phenyl-thiazol-2-YL)-piperidine and its closely related analogs, with a primary focus on their interaction with the serotonergic system. Synthesizing data from receptor binding assays, functional studies, and in vivo models, this document elucidates the compound's profile as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. We delve into the structure-activity relationships that govern its binding affinity and functional efficacy, providing a rationale for its potential therapeutic applications. Detailed experimental protocols and visual representations of signaling pathways are included to offer a practical and in-depth resource for researchers in pharmacology and drug development.

Introduction: The Serotonergic System as a Therapeutic Target

The serotonergic system, with its array of 14 distinct receptor subtypes, is a critical regulator of a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] The 5-HT1A and 5-HT2A receptors, in particular, have been the focus of extensive research due to their pivotal roles in the pathophysiology of numerous central nervous system (CNS) disorders.[2] The 5-HT1A receptor, a Gi/o-coupled receptor, is a well-established target for anxiolytic and antidepressant drugs.[3] Conversely, the 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for atypical antipsychotics.[4] The development of ligands that can selectively or dually modulate these receptors holds significant promise for novel therapeutic interventions.

The chemical scaffold of this compound represents a class of compounds with the potential for nuanced interactions with serotonin receptors. This guide will explore the mechanistic underpinnings of this interaction, drawing from studies on structurally analogous compounds.

Molecular Mechanism of Action: A Dual Modulator of 5-HT1A and 5-HT2A Receptors

Based on extensive research on closely related 4,5-dihydrothiazole-phenylpiperazine derivatives, the primary mechanism of action of compounds based on the this compound scaffold is their interaction with serotonin receptors.[5] These compounds exhibit a notable affinity for both 5-HT1A and 5-HT2A receptors, with varying degrees of selectivity and functional activity depending on the specific chemical substitutions.

Interaction with the 5-HT1A Receptor

Structurally similar compounds have demonstrated significant affinity for the 5-HT1A receptor, with Ki values often in the nanomolar range.[5] Functional assays have characterized some of these derivatives as 5-HT1A receptor agonists.[5]

Signaling Pathway:

Activation of the 5-HT1A receptor by an agonist like a this compound analog initiates a cascade of intracellular events mediated by the inhibitory G-protein, Gi/o.[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

Figure 1: 5-HT1A Receptor Signaling Pathway
Interaction with the 5-HT2A Receptor

The this compound scaffold also imparts affinity for the 5-HT2A receptor, although generally with lower potency compared to the 5-HT1A receptor for many analogs.[5] The functional consequence of this binding is often antagonistic.

Signaling Pathway:

The 5-HT2A receptor is coupled to the Gq/11 G-protein.[4] Upon activation by an agonist, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). An antagonist would block these downstream effects.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1A receptors Incubate Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubate Reagents Prepare assay buffer, radioligand ([3H]8-OH-DPAT), and test compound dilutions Reagents->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using a scintillation counter Wash->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

References

A Technical Guide to the Physicochemical Properties of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of a piperidine ring with a thiazole moiety represents a privileged structural motif. The compound 4-(5-Phenyl-thiazol-2-YL)-piperidine is a notable exemplar of this class, integrating the conformational rigidity and basic nitrogen of the piperidine scaffold with the versatile aromatic and hydrogen-bonding capabilities of the phenylthiazole group. Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to improved potency and pharmacokinetic profiles.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven methodologies for their experimental determination. Understanding these fundamental parameters is a critical prerequisite for any rational drug design and development program.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the key predicted physicochemical parameters for this compound. These values, generated using advanced computational models, provide a robust starting point for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₄H₁₆N₂SDefines the elemental composition.
Molecular Weight 244.36 g/mol Influences diffusion, bioavailability, and formulation.
pKa (Most Basic) 8.90 ± 0.10Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) 3.10 ± 0.25A key measure of lipophilicity, affecting membrane permeability, protein binding, and metabolism.
Aqueous Solubility (logS) -3.5 to -4.0Critical for absorption and formulation; indicates moderate to low solubility.
Topological Polar Surface Area (TPSA) 41.1 ŲPredicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1The piperidine N-H group.
Hydrogen Bond Acceptors 2The thiazole nitrogen and sulfur atoms.

Note: Predicted values were obtained using publicly available cheminformatics tools such as SwissADME and Chemicalize. These should be confirmed by experimental data.

Experimental Determination of Key Parameters

While predictive models offer valuable guidance, experimental verification is the gold standard in pharmaceutical sciences.[2] The following sections detail robust, validated protocols for determining the most critical physicochemical properties of this compound.

Acidity Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the secondary amine in the piperidine ring is the primary basic center. Potentiometric titration is a highly precise and widely used method for pKa determination.[3][4]

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute to ~1 mM in 0.15 M KCl solution prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titr1 Calibrate pH meter (pH 4, 7, 10 buffers) prep3->titr1 Transfer to Titration Vessel titr2 Acidify sample to ~pH 2 with 0.1 M HCl titr1->titr2 titr3 Titrate with standardized 0.1 M NaOH titr2->titr3 titr4 Record pH vs. Titrant Volume titr3->titr4 anl1 Plot Titration Curve (pH vs. Volume) titr4->anl1 Generate Data anl2 Calculate 1st Derivative (dpH/dV) anl1->anl2 anl3 Identify Inflection Point (Equivalence Point) anl2->anl3 anl4 Determine pKa at 50% Neutralization anl3->anl4 logP_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_analysis Data Analysis calib1 Select 5-7 standards with known logP values calib2 Run each standard under gradient elution conditions calib1->calib2 calib3 Record retention times (tR) calib2->calib3 anl1 Plot known logP values vs. tR for standards calib3->anl1 samp1 Prepare solution of target compound samp2 Run under identical HPLC conditions samp1->samp2 samp3 Record retention time (tR) samp2->samp3 anl3 Interpolate logP of target compound from its tR samp3->anl3 anl2 Generate linear regression equation anl1->anl2 anl2->anl3

References

discovery and history of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Phenyl-thiazol-2-YL)-piperidine: From Synthesis to Medicinal Chemistry Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its historical context, explore detailed synthetic methodologies, and discuss its applications as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical and chemical sciences.

Introduction: A Scaffold of Privileged Moieties

The compound this compound represents a compelling molecular architecture, strategically combining two "privileged" heterocyclic systems: the thiazole ring and the piperidine ring.

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole moiety is a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the antibiotic Penicillin, the anticancer agent Dabrafenib, and the anti-inflammatory drug Meloxicam, underscores its therapeutic relevance. The thiazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an effective pharmacophore for modulating biological targets.

  • The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine scaffold is found in a vast array of drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective receptor binding. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets.[1]

The fusion of these two moieties in this compound creates a versatile building block with a favorable physicochemical profile for drug development.[2] It is commercially available, indicating its utility in contemporary research programs aimed at discovering novel therapeutics for a range of conditions, including neurological disorders.[2]

Historical Context and the Logic of Discovery

While a singular "discovery" paper for this compound is not prominent in the literature, its conceptual origins can be traced back to the foundational principles of medicinal chemistry and the strategic combination of known pharmacophores. The historical timeline for the chemical knowledge enabling its synthesis is well-documented:

  • 1887: The Hantzsch Thiazole Synthesis: The seminal work of Arthur Hantzsch established a robust and versatile method for constructing the thiazole ring from α-haloketones and thioamides.[3] This reaction remains a cornerstone of heterocyclic chemistry and is a primary method for synthesizing the thiazole core of the target molecule.[2][4]

  • Early 20th Century: The Rise of Piperidine in Pharmacology: The study of alkaloids like atropine and cocaine revealed the significance of the piperidine (and related tropane) ring system in eliciting profound physiological effects. This spurred the synthesis and investigation of numerous piperidine-containing compounds, solidifying its status as a critical scaffold for CNS-active drugs.

The "discovery" of this compound can therefore be understood not as a single event, but as a logical progression in the field of molecular design. Medicinal chemists routinely employ a strategy of "scaffold hopping" and the combination of privileged structures to explore new chemical space and identify novel drug candidates. The synthesis of this specific molecule is an exemplar of this approach, aiming to leverage the desirable properties of both the thiazole and piperidine rings within a single, drug-like entity.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is most effectively approached through a convergent strategy, where the thiazole and piperidine moieties are synthesized separately and then coupled. This approach allows for greater flexibility in modifying each component and generally leads to higher overall yields.

Convergent Synthesis cluster_0 Thiazole Moiety Synthesis cluster_1 Piperidine Moiety Synthesis cluster_2 Coupling and Deprotection A α-Bromo-phenylacetaldehyde C 2-Amino-5-phenylthiazole A->C Hantzsch Synthesis B Thiourea B->C F N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine C->F Coupling Reaction D N-Boc-4-piperidone E Intermediate D->E Activation E->F G This compound (Final Product) F->G Boc Deprotection

Caption: Convergent synthesis strategy for this compound.

Part A: Synthesis of the Thiazole Intermediate (2-Amino-5-phenylthiazole)

The Hantzsch synthesis provides a direct route to the required thiazole intermediate.

Protocol 1: Hantzsch Thiazole Synthesis [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add α-bromoacetophenone (1.0 equivalent). Note: α-bromoacetophenone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the hydrobromide salt of the product.

  • Isolation: The resulting precipitate, 2-amino-4-phenylthiazole, is collected by vacuum filtration, washed with cold water, and dried. The product is often pure enough for the next step without further purification.

Note: While this protocol yields the 4-phenyl isomer, the synthesis of the 5-phenyl isomer can be achieved by starting with 2-bromo-1-phenylethanal or by using alternative synthetic strategies such as those involving Suzuki coupling onto a pre-formed 5-bromothiazole ring.[5]

Part B: Coupling to the Piperidine Moiety and Final Deprotection

The following protocol is adapted from methodologies used for synthesizing structurally related piperidinyl-thiazole compounds.[6] This involves the reaction of a thiazole intermediate with a protected piperidine derivative.

Protocol 2: Synthesis of this compound

  • Preparation of the Thiazole Synthon: A suitable 2-substituted-5-phenylthiazole is required for coupling. A common approach involves the conversion of 2-amino-5-phenylthiazole to a 2-halo-5-phenylthiazole via a Sandmeyer-type reaction, or conversion to a triflate for subsequent cross-coupling.

  • Coupling Reaction:

    • To a solution of N-Boc-4-piperidone (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like lithium diisopropylamide (LDA) at -78 °C to form the lithium enolate.

    • To this, add a solution of the 2-halo-5-phenylthiazole (1.1 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the desired this compound as its corresponding salt (e.g., TFA or HCl salt). The free base can be obtained by neutralization with a suitable base.

Physicochemical and Spectroscopic Data

The following table summarizes key identifiers and properties for this compound.

PropertyValue
CAS Number 885274-68-0
Molecular Formula C₁₄H₁₆N₂S
Molecular Weight 244.36 g/mol
Appearance Typically an off-white to yellow solid
Purity >97% (as commercially available)

Spectroscopic data (¹H NMR, ¹³C NMR, MS) would be consistent with the assigned structure, showing characteristic peaks for the phenyl, thiazole, and piperidine protons and carbons.

Medicinal Chemistry Applications and Future Directions

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The structure presents multiple vectors for chemical modification, allowing for the fine-tuning of its pharmacological properties.

SAR cluster_0 Potential Modification Sites mol Structure of this compound R1 R1: Phenyl Ring Substitution (Modulates lipophilicity, target interactions) R2 R2: Piperidine N-Substitution (Modulates solubility, PK/PD, target engagement) R3 R3: Thiazole Ring Substitution (Fine-tunes electronic properties)

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

  • CNS Disorders: Given the prevalence of the piperidine moiety in CNS drugs, derivatives of this scaffold are prime candidates for targeting neurological and psychiatric conditions. The piperidine nitrogen can be functionalized to introduce pharmacophores that target specific receptors, such as serotonin (5-HT), dopamine, or norepinephrine transporters and receptors.

  • Anticancer and Anti-infective Agents: The thiazole ring is a known component of various anticancer and antimicrobial agents.[7] Modifications to the phenyl ring and the thiazole core could lead to the discovery of compounds with potent antiproliferative or antibacterial activity.

  • Enzyme Inhibition: The scaffold can be elaborated to design inhibitors for various enzyme classes, such as kinases or hydrolases. For instance, related piperidinyl thiazole structures have been investigated as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[6]

The future development of this scaffold will likely involve the use of combinatorial chemistry and high-throughput screening to generate and evaluate large libraries of derivatives.[8] These efforts, guided by computational modeling and structural biology, will continue to unlock the therapeutic potential of this versatile chemical entity.

References

An In-Depth Technical Guide to 4-(5-Phenyl-thiazol-2-YL)-piperidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(5-Phenyl-thiazol-2-YL)-piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthetic pathways, physicochemical properties, and known biological activities of this molecule and its derivatives. By synthesizing information from a range of scientific publications, this guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly for neurological disorders.

Introduction: The Significance of the Thiazole-Piperidine Scaffold

The unique structural combination of a thiazole ring and a piperidine moiety in this compound makes it a versatile scaffold in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] It is known to participate in various biological interactions and contributes to the overall pharmacological profile of a molecule.

Piperidine, a six-membered nitrogen-containing heterocycle, is another privileged structure in medicinal chemistry.[2] Its derivatives are prevalent in a wide array of pharmaceuticals, often serving as a key component for modulating physicochemical properties and receptor interactions. The combination of these two heterocyclic systems in this compound creates a molecule with the potential for diverse biological activities, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively detailed in the readily available literature, its synthesis can be inferred from established methods for creating similar thiazole and piperidine derivatives. A plausible synthetic strategy would likely involve a multi-step process.

General Synthetic Approach

A common method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis. This would typically involve the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, a potential pathway could involve the reaction of a piperidine-containing thioamide with an appropriate α-halo-acetophenone derivative.

Another approach could involve the construction of the thiazole ring first, followed by the attachment of the piperidine moiety. For instance, 2-amino-5-phenylthiazole could be synthesized and then coupled with a suitable piperidine precursor.

A general synthetic procedure for related 4,5-disubstituted-thiazolyl amides involves the reaction of a 2-chloroacetamido or 3-chloropropionamido thiazole with an amine, such as 4-hydroxypiperidine, in the presence of a base.[1][3] This highlights a modular approach to constructing such molecules.

Experimental Protocol: A Representative Synthesis of a Thiazole-Piperazine Derivative

The following protocol, adapted from the synthesis of 1-(2-thiazolinylphenyl) piperazine, illustrates a general strategy that could be modified for the synthesis of this compound.[4]

  • Starting Materials: A commercially available substituted piperazine (or piperidine) and 2-aminoethane-1-thiol hydrochloride.

  • Reaction Conditions: The piperazine derivative is treated with 2-aminoethane-1-thiol hydrochloride in the presence of sodium hydroxide (NaOH) under solvent-free conditions.

  • Heating: The reaction mixture is heated to 80°C for a specified period (e.g., 4 hours).

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as chromatography on a silica gel column.

Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the phenyl, thiazole, and piperidine rings.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as C-H, C=N, and C-S bonds.

  • Melting Point (mp): The melting point is a key physical property that indicates the purity of the synthesized compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₄H₁₆N₂S
Molecular Weight 244.36 g/mol
CAS Number 885274-68-0[7]

Biological Activities and Therapeutic Potential

The biological activities of this compound and its derivatives have been explored in several contexts, with a significant focus on their potential in treating neurological disorders.

Serotonergic Activity and Potential in Neurological Disorders

Derivatives of phenyl-thiazole linked to piperazine (a closely related heterocycle to piperidine) have been synthesized and evaluated as serotonergic ligands.[4] These compounds have shown affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[4] The affinity for these receptors is a key characteristic of many antidepressant and anxiolytic drugs.

For instance, certain (4,5-dihydrothiazol-2-yl)phenyl)piperazine derivatives have exhibited nanomolar affinity for the 5-HT1A receptor, with some compounds showing promising anxiolytic and pro-cognitive properties in preclinical models.[4] The substitution pattern on the phenyl ring and the nature of the linkage to the piperazine/piperidine ring have been shown to be crucial for receptor affinity and selectivity.

Diagram 1: General Structure of Serotonergic Phenyl-Thiazole-Piperazine Derivatives

G Thiazole Thiazole Ring Phenyl Phenyl Ring Thiazole->Phenyl Linker Linker Phenyl->Linker Substituents Substituents Phenyl->Substituents Piperazine Piperazine/Piperidine Moiety Linker->Piperazine

Caption: A schematic representation of the key structural components of serotonergic phenyl-thiazole-piperazine/piperidine derivatives.

Anti-inflammatory and Antioxidant Activities

Research on 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine has demonstrated their potential as anti-inflammatory and antioxidant agents.[1] These studies have shown that the presence of a phenyl group on the thiazole ring is a significant structural feature for in vivo anti-inflammatory activity.[1][3] The compounds were found to act as hydroxyl radical scavengers and inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[1][3]

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole and piperidine derivatives. N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and shown to possess anti-proliferative activities against various cancer cell lines.[5] While not directly involving a piperidine ring, these findings highlight the potential of the 4-phenylthiazole scaffold in cancer drug discovery. Additionally, quinazolinone derivatives incorporating a 2-(5-phenylthiazol-4-yl)-piperazine moiety have been investigated as potential anticancer agents.[8]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

  • Serotonin Receptor Modulation: For its potential effects on the central nervous system, the primary mechanism is likely the modulation of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C.[4] The binding of these compounds to these G-protein coupled receptors can trigger downstream signaling cascades that influence mood, anxiety, and cognition.

  • Enzyme Inhibition: In the context of its anti-inflammatory properties, the mechanism likely involves the inhibition of enzymes like lipoxygenase (LOX), which are key players in the inflammatory pathway.[1][3]

Diagram 2: Potential Signaling Pathway Modulation by Serotonergic Ligands

G Ligand 4-(5-Phenyl-thiazol-2-YL) -piperidine Derivative Receptor Serotonin Receptor (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram illustrating a potential G-protein coupled receptor signaling pathway that could be modulated by this compound derivatives.

Future Directions and Conclusion

This compound represents a promising chemical scaffold with the potential for development into novel therapeutic agents. The existing literature on related compounds suggests that this molecule and its derivatives could be particularly valuable in the field of neuroscience for the treatment of conditions such as depression and anxiety. Further research is warranted to fully elucidate its pharmacological profile.

Key areas for future investigation include:

  • Development of a robust and scalable synthetic route for this compound.

  • Comprehensive physicochemical characterization to establish a complete profile of the compound.

  • In-depth in vitro pharmacological profiling to determine its binding affinities and functional activities at a wide range of biological targets.

  • Elucidation of the specific mechanism of action through detailed biochemical and cellular assays.

  • In vivo studies to evaluate its efficacy in relevant animal models of disease, as well as its pharmacokinetic and safety profiles.

References

Foreword: The Art and Science of Scaffold-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of 4-(5-Phenyl-thiazol-2-YL)-piperidine Derivatives for Therapeutic Development

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The this compound core is a quintessential example of such a scaffold. It elegantly combines the rigid, aromatic, and heteroatomic features of the phenyl-thiazole moiety with the versatile, saturated, and modifiable piperidine ring.[1][2] This unique combination provides a three-dimensional architecture ripe for strategic modification to achieve desired potency, selectivity, and pharmacokinetic properties.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that mirrors the scientific process itself—from foundational synthesis to rational derivatization and meaningful biological evaluation. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them, fostering a deeper understanding of how to unlock the full therapeutic potential of this remarkable scaffold.

Foundational Chemistry: Synthesis of the Core Scaffold

The journey into the chemical space of any scaffold begins with a robust and reproducible synthesis of its core structure. The construction of this compound is most efficiently approached via a convergent synthesis, typically culminating in a Hantzsch-type thiazole formation. This strategy is favored for its reliability and the commercial availability of the requisite building blocks.

The expertise in selecting a synthetic route lies in balancing yield, purity, and operational simplicity. The chosen pathway involves the reaction of a piperidine-4-thiocarboxamide intermediate with an α-haloketone. This approach ensures the desired regiochemistry of the final product and is amenable to scale-up.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold as a hydrochloride salt for enhanced stability and solubility.

Materials:

  • N-Boc-piperidine-4-carboxamide

  • Lawesson's Reagent

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Toluene, Anhydrous

  • Ethanol

  • 4M HCl in Dioxane

  • Diethyl ether

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Thionation of the Amide (Formation of Thiocarboxamide):

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous toluene.

    • Add Lawesson's Reagent (0.55 eq) portion-wise. Causality Note: Using slightly more than 0.5 equivalents ensures complete conversion without excessive sulfur-containing byproducts.

    • Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature, concentrate under reduced pressure, and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-piperidine-4-thiocarboxamide.

  • Hantzsch Thiazole Synthesis (Cyclization):

    • Dissolve the N-Boc-piperidine-4-thiocarboxamide (1.0 eq) from the previous step in ethanol.

    • Add 2-Bromo-1-phenylethanone (1.05 eq). Causality Note: A slight excess of the electrophile drives the reaction to completion.

    • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

    • Cool the mixture, collect the precipitate by filtration, and wash with cold ethanol to obtain the crude Boc-protected intermediate.

  • Boc-Deprotection:

    • Suspend the crude intermediate in a minimal amount of Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (4-5 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • The product will precipitate as the hydrochloride salt. Add diethyl ether to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Self-Validating System: The integrity of the final product must be confirmed through a suite of analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the piperidine protons, the phenyl protons, and a key singlet for the thiazole C4-H.

  • LC-MS: Will confirm the molecular weight of the parent compound ([M+H]⁺).

  • FT-IR: Will show characteristic stretches for N-H (from the hydrochloride salt), C=N, and C=C bonds.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Deprotection Amide N-Boc-piperidine-4-carboxamide Thioamide N-Boc-piperidine-4-thiocarboxamide Amide->Thioamide Lawesson's Reagent, Toluene, Reflux Boc_Product Boc-Protected Scaffold Thioamide->Boc_Product Haloketone 2-Bromo-1-phenylethanone Haloketone->Boc_Product Ethanol, Reflux Final_Product This compound HCl Boc_Product->Final_Product 4M HCl in Dioxane

Caption: Synthetic workflow for the core scaffold.

Strategic Derivatization: A Logic-Driven Exploration

With the core scaffold in hand, the next phase is a systematic exploration of its chemical space. The goal is not random decoration but purposeful modification to probe interactions with biological targets and fine-tune physicochemical properties. The this compound scaffold offers three primary vectors for derivatization.

Vector 1: The Piperidine Nitrogen (N-1 Position)

This is the most synthetically accessible and impactful position for modification. The secondary amine is a versatile handle for introducing a wide array of functionalities via N-alkylation, N-acylation, or reductive amination.

Scientific Rationale: Modifications at N-1 directly influence the molecule's overall basicity, lipophilicity (LogP), and hydrogen bonding capacity. This position often extends into solvent-exposed regions of a binding pocket or can be tailored to form specific interactions (e.g., salt bridges with acidic residues like aspartate or glutamate). Piperidine and its close relative piperazine are renowned for their ability to improve solubility and pharmacokinetic profiles.[3][4]

General Protocol: N-Sulfonylation

  • Dissolve the core scaffold hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization.

G cluster_mods N-1 Modifications Core Core Scaffold (Piperidine NH) Alkylation Alkyl Halides (R-X) Reductive Amination (R-CHO) Core->Alkylation Alkylation Acylation Acyl Chlorides (RCOCl) Carboxylic Acids + Coupling Agents Core->Acylation Acylation Sulfonylation Sulfonyl Chlorides (RSO₂Cl) Core->Sulfonylation Sulfonylation

Caption: Derivatization strategies at the N-1 position.
Vector 2: The C5-Phenyl Ring

Modifications on the phenyl ring allow for fine-tuning of electronic properties and the introduction of specific binding motifs.

Scientific Rationale: Adding electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic character of the thiazole ring and influence target interactions. Furthermore, substituents can act as hydrogen bond donors/acceptors or engage in halogen bonding, potentially increasing binding affinity and selectivity. This requires starting with substituted α-bromoacetophenones during the initial Hantzsch synthesis.

Vector 3: The Piperidine Ring

While synthetically more complex, introducing substituents directly onto the piperidine ring can enforce specific conformations and explore deeper regions of a binding pocket.

Scientific Rationale: The introduction of chiral centers on the piperidine ring can lead to enantiomers with significantly different biological activities, providing critical information about the topology of the target's binding site.[5] For example, a hydroxyl group can be introduced to serve as a hydrogen bond donor or acceptor.

Biological Evaluation: Connecting Structure to Function

The synthesized derivatives must be evaluated in relevant biological assays to establish a Structure-Activity Relationship (SAR). Based on the known activities of related thiazole and piperidine compounds, a primary screening cascade would logically focus on anti-inflammatory and antioxidant properties.[6][7][8]

Screening Cascade Workflow

A tiered approach is most efficient. A primary, high-throughput in vitro assay is used to identify initial hits, which are then subjected to more complex secondary and in vivo assays.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Cellular Assays cluster_2 Tier 3: In Vivo Models Assay1 Antioxidant Assay (DPPH Radical Scavenging) Assay3 Cell-based Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Assay1->Assay3 Assay2 Enzyme Inhibition Assay (Soybean Lipoxygenase - LOX) Assay2->Assay3 Assay4 Cytotoxicity Assay (e.g., MTT on healthy cell lines) Assay3->Assay4 Select non-toxic hits Assay5 Carrageenan-induced Paw Edema (Mouse model of inflammation) Assay4->Assay5

Caption: Tiered workflow for biological evaluation.
Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized derivatives against lipoxygenase, a key enzyme in the inflammatory cascade.[7]

Principle: LOX catalyzes the oxidation of linoleic acid to 13-hydroperoxylinoleic acid, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Soybean Lipoxygenase (LOX) enzyme solution

  • Sodium linoleate (substrate) solution

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO (at various concentrations)

  • Nordihydroguaiaretic acid (NDGA) as a positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (NDGA) in DMSO.

  • Assay Mixture: In each well of the 96-well plate, add:

    • 200 µL Borate buffer

    • 10 µL of the test compound solution (or DMSO for the negative control)

    • 20 µL of the LOX enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the sodium linoleate substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition vs. log(Concentration) and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Data

The power of systematic derivatization is revealed when biological data is compiled and analyzed. The table below presents hypothetical data from a LOX inhibition screen for a series of N-1 substituted derivatives, illustrating how structural changes impact activity.

Compound IDN-1 Substituent (R)Lipophilicity (cLogP)LOX Inhibition IC₅₀ (µM)
Core-HCl -H2.8> 100
DEV-01 -CH₃3.352.6
DEV-02 -C(O)CH₃ (Acetyl)2.525.1
DEV-03 -SO₂(Phenyl)4.58.3
DEV-04 -SO₂(4-Methoxy-Ph)4.45.9
DEV-05 -SO₂(4-Nitro-Ph)4.612.7

Analysis and Field-Proven Insights:

  • The unsubstituted Core scaffold is inactive, demonstrating the necessity of N-1 modification for this target.

  • Simple alkylation (DEV-01) confers weak activity.

  • Introducing an acetyl group (DEV-02) , which is a hydrogen bond acceptor, significantly improves activity. This suggests a potential hydrogen bond interaction in the enzyme's active site.

  • A dramatic increase in potency is observed with the introduction of a phenylsulfonyl group (DEV-03) . This large, lipophilic group likely accesses a deeper hydrophobic pocket within the enzyme. The presence of a phenyl group at this position appears crucial for high activity in vivo for similar compound classes.[6][7]

  • Fine-tuning the electronics on the sulfonyl's phenyl ring yields further insights. An electron-donating methoxy group (DEV-04 ) enhances potency, while an electron-withdrawing nitro group (DEV-05 ) is detrimental. This suggests that the electronic nature of this aryl ring is a critical determinant of binding affinity.

Conclusion and Future Directions

The this compound scaffold represents a highly tractable platform for medicinal chemistry campaigns. This guide has demonstrated a logical, causality-driven approach to its exploration. We have moved from a robust synthesis of the core structure to strategic derivatization at the key N-1 position, culminating in the generation of clear and actionable Structure-Activity Relationship data.

The superior in vitro potency of the N-arylsulfonyl derivatives, particularly DEV-04 , identifies this sub-class as a promising avenue for further investigation. The next logical steps in a drug discovery program would involve:

  • Lead Optimization: Synthesizing a focused library around the N-(4-methoxy-phenylsulfonyl) motif to further improve potency and selectivity.

  • ADME Profiling: Evaluating metabolic stability, cell permeability, and other key pharmacokinetic parameters of the most promising compounds.

  • In Vivo Efficacy: Testing optimized leads in established animal models of inflammation to confirm that in vitro activity translates to in vivo therapeutic benefit.

By integrating rational design, robust synthetic execution, and systematic biological evaluation, the full potential of the this compound scaffold can be realized, paving the way for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Potential Biological Targets of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of a phenyl ring, a thiazole scaffold, and a piperidine moiety within a single small molecule, 4-(5-Phenyl-thiazol-2-YL)-piperidine, presents a fascinating case study in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prospective biological interacting partners of this compound. Our exploration is grounded in the established pharmacological activities of structurally related molecules, providing a predictive framework for target identification and validation. We will dissect the causality behind experimental choices and furnish detailed, self-validating protocols to empower your research endeavors.

Introduction to the this compound Scaffold

The this compound core is a versatile heterocyclic structure that has emerged as a valuable building block in the synthesis of a variety of bioactive molecules.[1] Its constituent parts—the phenyl group, the thiazole ring, and the piperidine ring—are all well-established pharmacophores found in numerous approved drugs and clinical candidates. The unique spatial arrangement of these components in this compound suggests a high potential for interaction with a range of biological macromolecules, particularly those within the central nervous system. This guide will systematically explore the most probable biological targets, drawing upon a wealth of preclinical data from analogous compounds.

Primary Potential Target Class: Dopamine Receptors

The structural similarity of the phenylpiperidine moiety to known dopaminergic ligands strongly implicates the dopamine receptors, particularly the D2-like family (D2, D3, and D4), as primary targets.[2] Phenylpiperidine derivatives are known to act as antagonists, partial agonists, and agonists at these receptors, playing a role in the modulation of neurotransmission critical to motor control, cognition, and emotion.[2][3]

Dopamine D4 Receptor: A High-Affinity Target

The dopamine D4 receptor (D4R) is a particularly compelling target. Numerous studies have demonstrated that subtle modifications to the phenylpiperidine scaffold can yield highly potent and selective D4R antagonists.[4][5] For instance, a novel series of 4,4-difluoropiperidine ether-based compounds displayed exceptional binding affinity for the D4 receptor, with Ki values in the low nanomolar range, and remarkable selectivity over other dopamine receptor subtypes.[4] Another study on a thiazole derivative, NRA0045, reported high affinity for human cloned dopamine D4.2, D4.4, and D4.7 receptors, with Ki values of 2.54, 0.55, and 0.54 nM, respectively.[6] These findings strongly suggest that this compound is a prime candidate for D4R antagonism.

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).[7]

D4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Dopamine D4 Receptor Signaling Pathway.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]Spiperone (a well-characterized D2-like receptor antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the D4 receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM haloperidol to the non-specific binding wells, and 50 µL of serially diluted test compound to the competition wells.[6]

    • Add 50 µL of [3H]Spiperone (at a final concentration equal to its Kd for the D4 receptor) to all wells.

    • Add 100 µL of the membrane preparation (containing a predetermined amount of protein) to all wells.[6]

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Potential Target Class: Serotonin Receptors

The phenylpiperazine scaffold, a close structural relative of phenylpiperidine, is a well-known privileged structure for serotonin (5-HT) receptor ligands.[9] This suggests that this compound may also exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.

5-HT2C Receptor: A Plausible Interaction

Derivatives of 4,5-dihydrothiazole-phenylpiperazine have shown interesting affinity values in the nanomolar range for the 5-HT2C receptor.[9] Given the structural similarities, it is plausible that this compound could act as a modulator of this receptor. The 5-HT2C receptor is a GPCR coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[10]

Activation of the 5-HT2C receptor by serotonin initiates a signaling cascade that involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10]

HT2C_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2CR 5-HT2C Receptor Serotonin->HT2CR Binds G_protein Gαq/11 HT2CR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG G_protein->PLC Activates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Figure 2: 5-HT2C Receptor Signaling Pathway.

This protocol outlines a functional assay to measure the ability of this compound to modulate 5-HT2C receptor activity by monitoring changes in intracellular calcium.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • 5-HT (serotonin) as a reference agonist.

  • Test compound: this compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the 5-HT2C expressing cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Wash the cells with assay buffer containing probenecid to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • To test for agonist activity, add serial dilutions of the test compound and measure the fluorescence intensity over time.

    • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a concentration of 5-HT that elicits a submaximal response (EC80) and measure the fluorescence.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.

Tertiary Potential Target Class: Fatty Acid Amide Hydrolase (FAAH)

The piperidine and thiazole moieties are present in known inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[11] Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, inflammation, and anxiety.

FAAH Inhibition: A Mechanistic Hypothesis

FAAH is a serine hydrolase with a unique Ser-Ser-Lys catalytic triad.[12] Inhibitors often act by forming a covalent bond with the catalytic serine (Ser241).[13] The piperidine urea scaffold is a known class of FAAH inhibitors.[13] While this compound is not a urea, the overall shape and electronic properties may allow it to fit into the FAAH active site and interact with the catalytic residues.

The catalytic mechanism of FAAH involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate, facilitated by the Ser217-Lys142 pair which acts as a proton shuttle.[14] This forms a tetrahedral intermediate which then collapses to release the alcohol or amine portion of the substrate, leaving an acylated enzyme that is subsequently hydrolyzed.

FAAH_Mechanism FAAH_Active_Site FAAH Active Site Ser241 (Nucleophile) Ser217 Lys142 Tetrahedral_Intermediate {Tetrahedral Intermediate | FAAH-Ser241-O-C(O⁻)(R)-NH-R'} FAAH_Active_Site:ser241->Tetrahedral_Intermediate Substrate {Substrate (e.g., Anandamide) | R-C(=O)-NH-R'} Substrate->FAAH_Active_Site:ser241 Nucleophilic Attack Acylated_Enzyme {Acylated Enzyme | FAAH-Ser241-O-C(=O)-R} Tetrahedral_Intermediate->Acylated_Enzyme Release of Product 1 Product1 Product 1 (Amine/Alcohol) Tetrahedral_Intermediate->Product1 Hydrolysis H₂O Acylated_Enzyme->Hydrolysis Hydrolysis Product2 Product 2 (Fatty Acid) Acylated_Enzyme->Product2 Regenerated_Enzyme {Regenerated FAAH | FAAH-Ser241-OH} Hydrolysis->Regenerated_Enzyme

Figure 3: FAAH Catalytic Mechanism.

This protocol describes a high-throughput screening assay to identify inhibitors of FAAH using a fluorogenic substrate.[15]

Materials:

  • Recombinant human FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[16]

  • Fluorogenic Substrate: AMC-arachidonoyl amide.[17]

  • Test Compound: this compound.

  • Positive Control: A known FAAH inhibitor (e.g., JZL 195).[17]

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Dilute the FAAH enzyme to the desired concentration in ice-cold assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • To the inhibitor wells, add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.[16]

    • To the 100% initial activity (control) wells, add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[16]

    • To the background wells, add 180 µL of assay buffer and 10 µL of solvent.[16]

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.[16]

  • Fluorescence Measurement:

    • Incubate the plate for 30 minutes at 37°C.[17]

    • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Additional Potential Targets and Activities

Lipoxygenase Inhibition and Anti-inflammatory Activity

Derivatives of 4-hydroxy-piperidine with a 4,5-disubstituted-thiazolyl amide structure have been shown to inhibit soybean lipoxygenase (LOX) and exhibit in vivo anti-inflammatory activity.[18] This suggests that this compound may also possess anti-inflammatory properties through the inhibition of LOX enzymes, which are key players in the arachidonic acid cascade.

Lipoxygenases catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes.[19][20]

LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX HPETEs HPETEs LOX->HPETEs Produces Leukotrienes Leukotrienes HPETEs->Leukotrienes Converted to Inflammation Inflammation Leukotrienes->Inflammation Mediate

Figure 4: Lipoxygenase Pathway of the Arachidonic Acid Cascade.

This protocol describes a spectrophotometric assay to screen for inhibitors of lipoxygenase.[20][21]

Materials:

  • Soybean lipoxygenase.

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4.[21]

  • Substrate: Linoleic acid or arachidonic acid.[21]

  • Test Compound: this compound.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 234 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of lipoxygenase in the assay buffer.

    • Prepare a substrate solution (e.g., 100 µM linoleic acid).

    • Prepare serial dilutions of the test compound.

  • Assay Protocol:

    • In a 96-well plate, add 90 µL of the lipoxygenase solution and 10 µL of the test compound dilution to the inhibitor wells.[21]

    • To the 100% initial activity wells, add 90 µL of the lipoxygenase solution and 10 µL of solvent.[21]

    • To the blank wells, add 100 µL of assay buffer.[21]

    • Pre-incubate the plate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells except the blank.[21]

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time (kinetic read) or after a fixed time point (endpoint read). The formation of hydroperoxides from the fatty acid substrate results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Anticancer Activity

Both piperidine and thiazole moieties are found in compounds with demonstrated anticancer activity.[22] Phenylthiazole derivatives, in particular, have been shown to exert cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), often through the induction of apoptosis.[22][23]

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death initiated by intracellular stress.[24][25] It involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.[21][25]

Intrinsic_Apoptosis Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Induces Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 5: The Intrinsic Apoptosis Pathway.

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[14][26]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • Test Compound: this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[24]

  • Cell Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C.[24]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.

Quantitative Data Summary

Target ClassAnalog StructureAssay TypeQuantitative DataReference
Dopamine Receptors Thiazole derivative (NRA0045)Radioligand BindingD4.2 Ki = 2.54 nM, D4.4 Ki = 0.55 nM, D4.7 Ki = 0.54 nM[6]
4,4-difluoropiperidine etherRadioligand BindingD4 Ki = 0.3 nM[4]
Phenylpiperidine (ACR16)Radioligand BindingD2 Ki > 1 µM[3]
Serotonin Receptors 4,5-dihydrothiazole-phenylpiperazineRadioligand Binding5-HT2C Ki = 17 nM[9]
FAAH Piperidine carbamateFAAH InhibitionIC50 = 16.2 nM[13]
Piperazine ureaFAAH InhibitionIC50 = 33 nM[13]
Lipoxygenase 4-OH-piperidinyl amideSoybean LOX Inhibition77.5-100% inhibition[18]
Anticancer Phenylthiazole derivativeMTT Assay (SKNMC cells)IC50 = 10.8 µM[22]
Phenylthiazole derivativeMTT Assay (Hep-G2 cells)IC50 = 11.6 µM[22]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests that this compound is likely to interact with dopamine D4 and serotonin 5-HT2C receptors, and may also exhibit inhibitory activity against FAAH and lipoxygenase, as well as potential anticancer properties. The experimental protocols provided in this guide offer a robust framework for validating these predicted biological targets. Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound to elucidate its precise mechanism of action and therapeutic potential.

References

Spectroscopic Characterization of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Phenyl-thiazol-2-YL)-piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the piperidine and phenyl-thiazole moieties in various biologically active molecules. The piperidine ring is a common scaffold in pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The phenyl-thiazole core is a key pharmacophore in a range of therapeutic agents, exhibiting diverse biological activities. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of the constituent chemical moieties and data from closely related analogs. While these predictions provide a strong foundation for interpretation, experimental verification is essential.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. Theoretical Principles

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the frequency at which they do so (chemical shift) is highly sensitive to their local electronic environment.

For this compound, ¹H (proton) and ¹³C NMR are the most informative experiments.

B. Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or a larger quantity for ¹³C NMR to achieve a saturated solution.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade the spectral quality.

    • Transfer the clear solution into a clean, dry NMR tube. The sample height should be appropriate for the spectrometer being used (typically 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

    • Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.

    • For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[1]

C. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl, thiazole, and piperidine rings.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Phenyl Protons (ortho)~7.5 - 7.7Doublet2HDeshielded due to proximity to the thiazole ring and aromatic ring current.
Phenyl Protons (meta, para)~7.2 - 7.4Multiplet3HTypical chemical shift for monosubstituted benzene rings.[2]
Thiazole Proton (H4)~7.8 - 8.0Singlet1HAromatic proton on the electron-deficient thiazole ring.
Piperidine N-HVariable (broad)Singlet (broad)1HChemical shift is concentration and solvent dependent; often exchanges with D₂O.[3]
Piperidine CH (C2)~3.4 - 3.6Multiplet1HMethine proton adjacent to the thiazole ring, expected to be deshielded.
Piperidine CH₂ (axial, C3, C5)~3.0 - 3.2Multiplet4HProtons on the carbons adjacent to the nitrogen.[4]
Piperidine CH₂ (equatorial, C3, C5)~2.0 - 2.2Multiplet4HShielded relative to the axial protons.
D. Predicted ¹³C NMR Spectrum and Interpretation

The predicted broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Thiazole C2~165 - 170Carbon directly bonded to two heteroatoms (N and S).
Thiazole C5~140 - 145Aromatic carbon of the thiazole ring.
Thiazole C4~115 - 120Aromatic carbon of the thiazole ring.
Phenyl C (ipso)~130 - 135Carbon attached to the thiazole ring.
Phenyl C (ortho, meta, para)~125 - 130Aromatic carbons of the phenyl ring.
Piperidine C2~50 - 55Methine carbon attached to the thiazole ring.
Piperidine C3, C5~45 - 50Carbons adjacent to the nitrogen atom.[5]
Piperidine C4~30 - 35Carbon at the 4-position of the piperidine ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

A. Theoretical Principles

When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending. Each type of bond (e.g., C-H, N-H, C=C) has a characteristic vibrational frequency. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically in wavenumbers, cm⁻¹).

B. Experimental Protocol: Solid Sample Analysis

For a solid compound like this compound, several methods can be used for IR analysis. The thin solid film and KBr pellet methods are common.[6]

Thin Solid Film Method: [7]

  • Dissolve a small amount of the sample (a few mg) in a volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method: [6]

  • Grind 1-2 mg of the sample with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder for analysis.

C. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500Medium, sharpSecondary amine (piperidine)[9][10]
Aromatic C-H Stretch3000 - 3100Medium to weakPhenyl and thiazole rings[11]
Aliphatic C-H Stretch2850 - 2960Medium to strongPiperidine ring[11]
C=N Stretch~1600 - 1650MediumThiazole ring
C=C Stretch (aromatic)~1450 - 1600Medium to weakPhenyl and thiazole rings
N-H Bend1550 - 1650MediumSecondary amine (piperidine)
C-N Stretch1020 - 1250MediumAliphatic amine (piperidine)[9][10]
Aromatic C-H Bend (out-of-plane)690 - 900StrongPhenyl ring substitution pattern

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

A. Theoretical Principles

In a mass spectrometer, a sample is first vaporized and then ionized.[13] Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[14] The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion.

B. Experimental Protocol: General Procedure
  • Sample Introduction: The sample is introduced into the ion source, either directly as a solid or liquid, or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). This is a "hard" ionization technique that often leads to extensive fragmentation.[13][15]

    • Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, forming protonated molecules ([M+H]⁺). This is a "soft" ionization technique that typically keeps the molecule intact.[14]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion at a specific m/z is measured.

C. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound would provide key structural information.

  • Molecular Ion Peak (M⁺• or [M+H]⁺): The molecular formula of the compound is C₁₄H₁₆N₂S. The calculated monoisotopic mass is 244.1034 g/mol . The mass spectrum should show a prominent peak at or near this m/z value, confirming the molecular weight.

  • Fragmentation Pattern: The fragmentation pattern can help to confirm the structure. Thiazoles are known to be relatively stable, but can fragment.[16] Piperidine derivatives often undergo α-cleavage adjacent to the nitrogen atom or ring fission.[14]

    • Key Predicted Fragments:

      • Loss of the phenyl group from the thiazole ring.

      • Cleavage of the bond between the piperidine and thiazole rings.

      • Fragmentation of the piperidine ring, leading to the formation of stable iminium ions.[14] The fragmentation of thiazole rings can also occur, though the pyrimidine rings are generally more stable.[17]

IV. Workflow Visualization

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample (5-25 mg in 0.5-0.7 mL deuterated solvent) Filter Filter Solution (remove particulates) Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum (¹H and ¹³C) Lock->Acquire Process Process Data (Fourier Transform, Phase Correction) Acquire->Process Interpret Interpret Spectrum (Chemical Shift, Integration, Splitting) Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Workflow (Thin Film Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Apply Apply Drop to Salt Plate Dissolve->Apply Evaporate Evaporate Solvent to Form Thin Film Apply->Evaporate Place Place Plate in Spectrometer Evaporate->Place Acquire Acquire IR Spectrum Place->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Workflow for FT-IR analysis using the thin film method.

Mass Spectrometry Workflow (ESI-MS)

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation Dissolve Dissolve Sample in Solvent Infuse Infuse into ESI Source Dissolve->Infuse Ionize Generate [M+H]⁺ Ions Infuse->Ionize Separate Separate Ions by m/z Ratio Ionize->Separate Detect Detect Ions Separate->Detect Analyze Analyze Mass Spectrum (Molecular Ion Peak) Detect->Analyze Fragment Analyze Fragmentation (MS/MS) Analyze->Fragment Confirm Confirm Molecular Weight & Structure Fragment->Confirm

Caption: General workflow for ESI Mass Spectrometry analysis.

V. Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide offers a detailed predictive analysis, it is imperative for researchers to obtain and interpret experimental data to validate these findings. The protocols and interpretive guidance herein serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Pharmacology of the 4-(5-Phenyl-thiazol-2-YL)-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacological landscape surrounding the 4-(5-Phenyl-thiazol-2-YL)-piperidine core structure. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers insights into the therapeutic potential of this versatile chemical scaffold.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound moiety represents a significant and versatile building block in the synthesis of novel bioactive molecules.[1] Its unique structural combination of a thiazole ring, a phenyl group, and a piperidine nucleus has made it a focal point for researchers aiming to develop new therapeutic agents, particularly for neurological disorders.[1][2] The inherent chemical properties and pharmacokinetic potential of the piperidine ring, a common feature in many pharmaceuticals, combined with the diverse biological activities associated with the thiazole motif, create a foundation for a wide range of pharmacological applications.[2][3] This guide will delve into the known pharmacological activities stemming from this core structure, drawing upon data from various derivatives to construct a comprehensive profile.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives typically involves multi-step reactions. A general synthetic approach often starts with the Hantzsch thiazole synthesis, where a reaction between a thiourea or thioamide and an α-haloketone forms the thiazole ring. Subsequent modifications can introduce the piperidine and phenyl groups.

Below is a generalized workflow for the synthesis of such compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_final_product Final Product Thiourea_or_Thioamide Thiourea or Thioamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Thiourea_or_Thioamide->Hantzsch_Synthesis alpha_Haloketone α-Haloketone alpha_Haloketone->Hantzsch_Synthesis Intermediate Substituted Thiazole Intermediate Hantzsch_Synthesis->Intermediate Coupling_Reaction Coupling Reaction Intermediate->Coupling_Reaction Final_Compound This compound Derivative Coupling_Reaction->Final_Compound

Caption: Generalized synthetic workflow for this compound derivatives.

Pharmacological Profile: A Multifaceted Landscape

While a singular, comprehensive pharmacological profile for the parent this compound is not extensively documented, a wealth of information can be gleaned from the study of its various derivatives. These studies reveal that this scaffold can be tailored to interact with a range of biological targets.

Serotonergic System Modulation

Derivatives of the this compound scaffold have shown significant interactions with serotonin (5-HT) receptors, which are crucial targets for treating psychiatric and neurological disorders.[4]

Specifically, novel 4,5-dihydrothiazole-phenylpiperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT2C receptors.[4] Certain compounds in these series exhibited nanomolar affinity for 5-HT1A and 5-HT2C receptors, with lower affinity for the 5-HT2A subtype.[4] This receptor profile is of high interest for the development of treatments for conditions like schizophrenia, depression, and anxiety.[4]

Table 1: Binding Affinities (Ki, nM) of Representative Serotonergic Compounds

Compound 5-HT1A 5-HT2A 5-HT2C
FG-18 - - 17
FG-8 - - 46
FG-14 - - 72
FG-7 High Affinity - -
FG-16 High Affinity - -

Data synthesized from studies on related dihydrothiazole-phenylpiperazine derivatives.[4]

The interaction with serotonergic receptors is often mediated by the protonatable nitrogen atom of the piperazine or piperidine ring, which can form a salt bridge with key residues like Asp3.32 in the 5-HT1A receptor binding site.[4]

5HT_Signaling Ligand Serotonergic Ligand (e.g., Thiazole Derivative) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-protein coupled 5-HT receptor signaling pathway.

Anti-inflammatory and Antioxidant Properties

A series of 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[5] These studies are predicated on the well-established role of free radicals in the inflammatory process.[5]

The anti-inflammatory effects were assessed using the carrageenan-induced mouse paw edema model, a standard in vivo assay for acute inflammation.[5] The antioxidant potential was determined by measuring the compounds' ability to scavenge hydroxyl radicals and interact with the stable free radical DPPH.[5] The results indicated that both anti-inflammatory and antioxidant activities are dependent on the specific structural characteristics of the synthesized compounds, with the presence of a phenyl group at the R1 position appearing crucial for high in vivo activity.[5]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The this compound scaffold has also been explored for its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme responsible for the degradation of endocannabinoids like anandamide.[6][7] Inhibiting FAAH increases the levels of these endogenous ligands, which can lead to analgesic effects.[7]

Novel piperidinyl thiazole isoxazolines have been designed and synthesized as potent and slowly reversible FAAH inhibitors.[7] Docking studies with FAAH crystal structures guided the design of these compounds, which incorporate reactive pharmacophores such as ureas, carbamates, and thioureas.[7] Several of these derivatives exhibited high binding affinity, with IC50 values reaching the picomolar range.[7]

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details the methodologies for key experiments used to characterize the pharmacological profile of compounds based on the this compound scaffold.

Protocol: Serotonin Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Objective: To quantify the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT.

  • Non-specific binding control: 10 µM 5-HT.

  • Test compound solutions at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold binding buffer and centrifuge. Resuspend the pellet (membrane preparation) in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand ([3H]8-OH-DPAT).

    • 50 µL of test compound solution or vehicle (for total binding) or 5-HT (for non-specific binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate (Radioligand, Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Methodological & Application

detailed protocol for the synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and well-established Hantzsch thiazole synthesis. This guide is designed for researchers with a foundational knowledge of organic synthesis, offering detailed procedural instructions, explanations for experimental choices, and necessary safety precautions. The protocol is divided into three main stages: the synthesis of the α-haloketone intermediate, 2-bromo-1-phenylethanone; the preparation of the thioamide precursor, piperidine-4-carbothioamide; and the final condensation reaction to yield the target molecule.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including numerous approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities. The this compound scaffold combines the privileged thiazole nucleus with a piperidine moiety, a common feature in centrally active pharmaceuticals, making it a valuable target for new drug development programs.

The synthetic approach detailed herein employs the Hantzsch thiazole synthesis, a classic and highly efficient method for constructing the thiazole ring.[1][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3] By providing a detailed, validated protocol, this document aims to enable researchers to reliably synthesize this important molecular scaffold for further investigation and derivatization.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, beginning from commercially available starting materials. The overall workflow is depicted below.

G cluster_0 Part 1: α-Haloketone Synthesis cluster_1 Part 2: Thioamide Synthesis cluster_2 Part 3: Hantzsch Thiazole Synthesis Acetophenone Acetophenone Bromoacetophenone 2-Bromo-1-phenylethanone Acetophenone->Bromoacetophenone Br₂, HBr/AcOH FinalProduct This compound Bromoacetophenone->FinalProduct Cyanopiperidine 4-Cyanopiperidine Thioamide Piperidine-4-carbothioamide Cyanopiperidine->Thioamide H₂S Thioamide->FinalProduct Reflux in Ethanol

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

Introduction: The first key intermediate is the α-haloketone, 2-bromo-1-phenylethanone. This is prepared via the acid-catalyzed bromination of acetophenone.[5] Acetic acid serves as the solvent, and a catalytic amount of hydrobromic acid can facilitate the reaction.

Reaction Scheme:

C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr[5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
AcetophenoneC₈H₈O120.151.20 g (10 mmol)Starting material
Bromine (Br₂)Br₂159.811.60 g (0.51 mL, 10 mmol)Highly corrosive and toxic. Handle in a fume hood.
Glacial Acetic AcidCH₃COOH60.0520 mLSolvent
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLExtraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL). Place the flask in an ice bath to cool.

  • Bromine Addition: In the fume hood, carefully measure bromine (0.51 mL, 10 mmol) and add it to the dropping funnel. Add the bromine dropwise to the stirred acetophenone solution over 15-20 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the acetophenone spot on TLC), slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow solid or oil.[6] It can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield white crystals of 2-bromo-1-phenylethanone. The typical melting point is around 50 °C.[5][7]

Safety Precautions:

  • 2-Bromo-1-phenylethanone is a powerful lachrymator and is toxic.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine is extremely corrosive and volatile. Handle with extreme care in a fume hood.

Part 2: Synthesis of Piperidine-4-carbothioamide

Introduction: The second key intermediate is piperidine-4-carbothioamide. This is synthesized from 4-cyanopiperidine by reaction with a sulfur source. A modern and efficient method involves the direct reaction with hydrogen sulfide in a sealed vessel, which avoids the need for additional bases and often results in high yields and purity.[8][9][10]

Reaction Scheme:

C₅H₉N-CN + H₂S → C₅H₉N-C(S)NH₂

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (20 mmol scale)Notes
4-CyanopiperidineC₆H₁₀N₂110.162.20 g (20 mmol)Can be used as the free base or hydrochloride salt.[11]
Hydrogen Sulfide (H₂S)H₂S34.08ExcessExtremely toxic gas. Must be handled in a dedicated, well-ventilated fume hood with appropriate safety measures.
n-ButanolC₄H₁₀O74.1210 mLSolvent[8][10]

Step-by-Step Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel (autoclave), combine 4-cyanopiperidine (2.20 g, 20 mmol) and n-butanol (10 mL).[10]

  • Introduction of H₂S: Seal the vessel and carefully introduce hydrogen sulfide gas to a constant overpressure of approximately 4 bar.[10] This step must be performed with extreme caution and appropriate equipment.

  • Reaction Conditions: Heat the sealed reaction mixture to 60 °C and maintain stirring for 6-12 hours.[10]

  • Cooling and Depressurization: After the reaction time, cool the vessel to 10 °C. Carefully vent the excess hydrogen sulfide through a suitable scrubber (e.g., bleach solution).[10]

  • Isolation: Purge the reactor with an inert gas like nitrogen. The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold n-butanol and dry it under vacuum at 40 °C to yield piperidine-4-carbothioamide as a solid.[8][10] The reported purity is often high (>95%), allowing for direct use in the next step.[8][10]

Part 3: Hantzsch Thiazole Synthesis of this compound

Introduction: This is the final convergent step where the two prepared intermediates are condensed to form the thiazole ring. The reaction proceeds via an initial nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the aromatic thiazole heterocycle.[3]

G Thioamide Piperidine-4-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic attack (SN2) Haloketone 2-Bromo-1-phenylethanone Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Dehydration Water H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Reaction Scheme:

C₅H₉N-C(S)NH₂ + C₆H₅C(O)CH₂Br → this compound + HBr + H₂O

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (5 mmol scale)Notes
2-Bromo-1-phenylethanoneC₈H₇BrO199.051.0 g (5 mmol)From Part 1
Piperidine-4-carbothioamideC₆H₁₂N₂S144.240.72 g (5 mmol)From Part 2
Absolute EthanolC₂H₅OH46.0725 mLSolvent
Sodium BicarbonateNaHCO₃84.01As neededFor work-up
Ethyl AcetateC₄H₈O₂88.11As neededFor purification
HexaneC₆H₁₄86.18As neededFor purification

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine-4-carbothioamide (0.72 g, 5 mmol) in absolute ethanol (25 mL).

  • Addition of α-Haloketone: Add 2-bromo-1-phenylethanone (1.0 g, 5 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 50% ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.[2]

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the hydrobromide salt of the product will precipitate.

  • Work-up: Pour the reaction mixture into 50 mL of water. Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent like ethanol/water or isopropanol can yield the pure this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₆N₂S, MW: 244.36 g/mol ).[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess purity.

References

Application Notes and Protocols for the Purification of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Phenyl-thiazol-2-YL)-piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active agents. The purity of such compounds is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and preclinical development. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and offer a practical starting point for achieving high purity of the target compound.

Physicochemical Properties and Impurity Profile

A foundational understanding of the physicochemical properties of this compound and its potential impurities is critical for selecting and optimizing a purification strategy.

Physicochemical Properties:

PropertyValue/InformationSignificance for Purification
Molecular FormulaC₁₄H₁₆N₂SProvides the elemental composition.
Molecular Weight244.36 g/mol Useful for mass spectrometry-based detection during chromatography.
StructureA moderately polar molecule with a basic piperidine nitrogen.The polarity dictates its solubility and interaction with chromatographic stationary phases. The basicity can lead to peak tailing on silica gel.
PolarityModerateInfluences the choice of solvents for recrystallization and chromatography.
pKaEstimated to be in the range of 8-10 for the piperidine nitrogen.The basic nature of the compound is a key consideration for chromatographic methods.

Potential Impurity Profile:

The impurity profile is largely dependent on the synthetic route employed. A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis[1][2]. In the context of this compound, this would likely involve the reaction of a piperidine-containing thioamide with an α-haloketone.

Diagram of Potential Impurities

main Crude this compound imp1 Unreacted Starting Materials (e.g., α-bromoacetophenone, piperidine-4-carbothioamide) main->imp1 Present due to incomplete reaction imp2 Side Products (e.g., from self-condensation of starting materials) main->imp2 Formed under reaction conditions imp3 Incomplete Reaction Products (e.g., intermediate before cyclization) main->imp3 Arise from insufficient reaction time/temperature imp4 Reagents and Catalysts main->imp4 Carried over from work-up

Caption: Potential impurities in crude this compound.

Purification Strategy Workflow

The selection of an appropriate purification technique is guided by the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to purifying this compound.

Purification Workflow Diagram

start Crude Product recrystallization Recrystallization start->recrystallization If solid and suitable solvent is found chromatography Column Chromatography start->chromatography For complex mixtures or if recrystallization fails recrystallization->chromatography Further purification needed end Pure Product (>98%) recrystallization->end Purity sufficient hplc Preparative HPLC chromatography->hplc For high-purity applications or difficult separations chromatography->end Purity sufficient hplc->end

Caption: Decision workflow for purification of this compound.

Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities at different temperatures[3][4][5][6].

Principle

The principle of recrystallization is to dissolve the impure solid in a hot solvent in which the compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor)[3][4].

Protocol: Solvent Screening and Recrystallization

1. Solvent Screening:

  • Place approximately 10-20 mg of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water, ethyl acetate/hexanes) to each test tube at room temperature.

  • Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • For solvent mixtures, dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until turbidity is observed.

  • Heat the test tubes that show poor solubility at room temperature. If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent system.

2. Recrystallization Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will promote the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Solvent System (Example)Expected PurityAdvantagesDisadvantages
Ethanol/Water>95%Readily available, low toxicity.May require careful control of water addition to prevent oiling out.
Ethyl Acetate/Hexanes>95%Good for moderately polar compounds.Flammable solvents.
Acetonitrile>95%Can be effective for nitrogen-containing heterocycles.More toxic than alcohols.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel[7][8][9]. It is highly effective for separating compounds with different polarities.

Principle

Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel. For basic compounds like this compound, the acidic nature of silica gel can cause peak tailing. This can be mitigated by adding a basic modifier to the mobile phase[10].

Protocol: Flash Column Chromatography

1. Thin-Layer Chromatography (TLC) Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

  • To counteract the basicity of the piperidine nitrogen, add a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine to the eluent.

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound[8].

2. Column Packing:

  • Select a flash column of an appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing several column volumes of the initial eluent through it.

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Carefully apply the sample to the top of the column.

  • Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.

  • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Stationary PhaseMobile Phase (Starting Point)ModifierExpected Purity
Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate (e.g., 7:3)0.5% Triethylamine>98%
Silica Gel (230-400 mesh)Dichloromethane:Methanol (e.g., 98:2)0.5% Triethylamine>98%

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures. It is particularly useful for final polishing steps to achieve very high purity or for separating closely related impurities[11].

Principle

Similar to flash chromatography, preparative HPLC separates compounds based on their differential interactions with a stationary and mobile phase. However, it utilizes smaller particle size stationary phases and higher pressures, resulting in superior resolution. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable choice. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Protocol: Reversed-Phase Preparative HPLC

1. Analytical Method Development:

  • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the optimal mobile phase composition.

  • A common mobile phase for basic compounds is a mixture of water and acetonitrile (or methanol), often with an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape and resolution.

  • Run a gradient from low to high organic content (e.g., 10% to 90% acetonitrile in water) to determine the approximate elution conditions.

  • Optimize the gradient or switch to an isocratic elution for the preparative scale-up.

2. Preparative HPLC Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Run the preparative HPLC method and collect fractions based on the UV detector signal.

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity.

  • Combine the pure fractions and remove the solvents. This may involve rotary evaporation for the organic solvent followed by lyophilization (freeze-drying) to remove the water.

Stationary PhaseMobile Phase AMobile Phase BGradient (Example)ModifierExpected Purity
C18 Silica (e.g., 10 µm)WaterAcetonitrile20-80% B over 30 min0.1% Formic Acid>99%
C18 Silica (e.g., 10 µm)WaterMethanol30-90% B over 30 min0.1% Trifluoroacetic Acid>99%

Conclusion

The purification of this compound can be effectively achieved using a combination of recrystallization, flash column chromatography, and preparative HPLC. The choice of method depends on the specific impurity profile, the required scale, and the desired final purity. By understanding the underlying principles of each technique and systematically optimizing the experimental parameters, researchers can obtain this valuable compound with the high purity required for demanding applications in drug discovery and development.

References

Authored by: Senior Application Scientist, Advanced Instrumentation Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Mass Spectrometric Analysis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Abstract

This document provides a detailed guide for the robust and sensitive analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The core of this application note is a meticulously developed protocol designed for researchers, scientists, and professionals in drug development who require accurate identification and quantification of this compound. We delve into the foundational principles of the methodology, explaining the rationale behind instrument parameters and sample preparation techniques. The guide covers the physicochemical properties of the analyte, its predictable ionization and fragmentation behavior, a step-by-step LC-MS/MS protocol, and guidelines for data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

The this compound moiety is a significant structural scaffold found in numerous pharmacologically active compounds. The piperidine ring, a ubiquitous feature in pharmaceuticals and natural alkaloids, combined with the electronically distinct thiazole ring, creates a molecule with potential for diverse biological interactions.[1][2] Given its prevalence, the development of a selective and sensitive analytical method is paramount for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.[3][4]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled selectivity and sensitivity for analyzing small molecules in complex matrices.[5][6] This guide focuses on an Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) approach, which is ideally suited for polar, nitrogen-containing compounds like this compound.[7][8] Our objective is to provide a self-validating protocol that not only guides the user through the experimental steps but also explains the causality behind the chosen parameters, empowering the analyst to adapt and troubleshoot the method effectively.

Analyte Characteristics and Mass Spectrometry Behavior

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

Chemical Structure and Properties:

  • Compound Name: this compound

  • CAS Number: 885274-68-0[9]

  • Molecular Formula: C₁₄H₁₆N₂S[9]

  • Average Molecular Weight: 244.36 g/mol [9]

  • Monoisotopic Mass: 244.1034 Da

PropertyValueRationale for MS Method
Monoisotopic Mass 244.1034 DaThe basis for calculating the precursor ion m/z.
[M+H]⁺ (Protonated Ion) 245.1112 m/zThe target precursor ion for MS/MS analysis in positive ESI mode.
Key Structural Features Basic piperidine nitrogen, aromatic thiazole and phenyl rings.The piperidine nitrogen is readily protonated, making positive mode Electrospray Ionization (ESI) the optimal choice for high sensitivity.[1][7]

Predicted Ionization and Fragmentation: Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of the basic piperidine nitrogen, which readily accepts a proton in solution to form a stable [M+H]⁺ ion.[8]

In tandem mass spectrometry (MS/MS), the protonated precursor ion (m/z 245.1) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the molecule's structure, with the weakest bonds and most stable resulting fragments dominating the product ion spectrum. For this compound, fragmentation is expected to occur primarily at two locations: cleavage within the piperidine ring and cleavage of the bond connecting the piperidine and thiazole rings.[1][10] The thiazole ring itself is relatively stable but can also undergo specific fragmentation.[11][12]

G cluster_precursor Precursor Ion cluster_fragments Predicted Major Product Ions Precursor [M+H]⁺ m/z 245.1 This compound (protonated) Frag1 Product Ion 1 (Quantifier) m/z 187.1 [Phenyl-thiazolyl-methylium ion] Precursor->Frag1 CID (Piperidine ring cleavage) Frag2 Product Ion 2 (Qualifier) m/z 160.1 [Phenyl-ethynyl-sulfide cation] Precursor->Frag2 CID (Thiazole ring cleavage)

Caption: Predicted fragmentation pathway for protonated this compound.

Comprehensive LC-MS/MS Protocol

This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.[1] The method utilizes Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity in quantification.[4]

Part A: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[13][14][15] For biological fluids like plasma or serum, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike (Optional): Add an appropriate internal standard to correct for matrix effects and variability.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex: Mix vigorously for 60 seconds to ensure complete denaturation of proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Extract: Carefully transfer the supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase, improving peak shape.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Part B: Liquid Chromatography (LC) Method

The LC method separates the analyte from other components in the prepared sample before it enters the mass spectrometer. A reversed-phase C18 column is a robust starting point for a molecule of this polarity.[16]

ParameterRecommended ConditionRationale
LC System HPLC or UHPLC SystemUHPLC provides better resolution and faster run times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA standard choice for small molecule analysis, offering good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting [M+H]⁺ ion formation in the ESI source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLCan be optimized based on analyte concentration and system sensitivity.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A standard gradient to elute the analyte with good peak shape and then wash the column.
Part C: Mass Spectrometry (MS) Method

The MS method is optimized for the specific detection of this compound.

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole or Q-TOF MSEssential for MS/MS experiments and quantitative MRM analysis.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, ionizable compounds.[5]
Polarity Positive Ion ModeThe basic piperidine nitrogen is readily protonated.
Ion Spray Voltage +4500 VTo be optimized for the specific instrument, but a good starting point.
Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Collision Gas NitrogenUsed as the inert gas for Collision-Induced Dissociation (CID).
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

Optimized MRM Transitions: The following precursor-to-product ion transitions should be optimized on your specific instrument by infusing a standard solution of the analyte. Collision energy (CE) and other lens voltages are instrument-dependent.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound245.1187.1Quantifier
This compound245.1160.1Qualifier

Experimental Workflow and Method Validation

The entire process from sample receipt to data analysis follows a logical and streamlined workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Acetonitrile) Sample->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super LC LC Separation (C18 Column) Super->LC MS MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Integration) Data->Quant

Caption: Overall experimental workflow for the LC-MS/MS analysis.

For the method to be considered trustworthy and reliable, especially in regulated environments, it must be validated. Key validation parameters, as outlined in guidelines like the ICH M10 for bioanalytical method validation, should be assessed.[17] This includes:

  • Specificity & Selectivity: Ensuring no interference from matrix components at the analyte's retention time.

  • Linearity and Range: Demonstrating a linear response across a defined concentration range.

  • Accuracy & Precision: Confirming the method provides results close to the true value and is reproducible.

  • Recovery: Evaluating the efficiency of the sample preparation process.[17]

  • Carryover: Ensuring that no analyte remains from a previous injection to affect the current one.[17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By detailing the rationale behind each step, from sample preparation to the optimization of mass spectrometry parameters, this guide serves as a robust starting point for researchers. The proposed method is designed for high sensitivity and selectivity, making it suitable for a wide range of applications in pharmaceutical development and bioanalysis.

References

Application Notes and Protocols for the Cellular Characterization of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the cellular characterization of the novel small molecule, 4-(5-Phenyl-thiazol-2-YL)-piperidine. While the specific molecular target of this compound is not yet fully elucidated, its structural motifs, featuring a substituted thiazole and a piperidine ring, are prevalent in a significant number of kinase inhibitors. Derivatives of similar scaffolds have shown activity against various kinases, including Aurora kinases, Src/Abl, and MAP kinase-interacting kinases (Mnks). Therefore, this guide is structured as a strategic workflow to investigate the potential of this compound as a kinase inhibitor. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path from initial cell viability screening to target engagement and downstream pathway analysis.

Introduction: The Rationale for a Kinase-Centric Investigation

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the ATP-binding site of protein kinases. Similarly, the piperidine moiety is a common constituent of many approved pharmaceutical agents, contributing to favorable pharmacokinetic properties. The combination of these structural features in this compound suggests a high probability of interaction with one or more protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology.

This application note will guide the user through a logical, stepwise approach to characterize the cellular effects of this compound. We will begin with broad phenotypic assays to determine its impact on cell viability and proliferation, followed by more specific assays to confirm target engagement and elucidate its mechanism of action on downstream signaling pathways.

Initial Compound Handling and Preparation

Proper handling of the test compound is paramount for reproducible results.

  • Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is crucial to determine the maximum solvent concentration that is non-toxic to the cell lines used in the assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: For cellular assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure that the final solvent concentration in the assay wells is consistent across all conditions and does not exceed the predetermined non-toxic level (typically ≤ 0.5% DMSO).

Phase 1: Phenotypic Screening - Assessing Global Cellular Effects

The initial phase of characterization involves evaluating the compound's overall effect on cell populations. This provides a broad understanding of its potency and cytotoxic or cytostatic effects.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the concentration range at which the compound affects cell survival and growth.[1] A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Recommended Cell Lines:

The choice of cell lines is critical. Based on the potential kinase targets of similar thiazole-containing compounds, a panel of cancer cell lines with known dysregulation in relevant signaling pathways is recommended.

Cell LineCancer TypeRationale for Inclusion
K562 Chronic Myelogenous LeukemiaExpresses the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[2]
HeLa Cervical CancerCommonly used cell line with well-characterized cell cycle progression.
HCT116 Colorectal CarcinomaOften used in studies of apoptosis and cell cycle checkpoints.
MCF-7 Breast CancerEstrogen-receptor positive, widely used in cancer research.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, an indicator of metabolically active cells.[3]

Materials:

  • This compound

  • Selected cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Phase 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once the IC50 is established, the next phase focuses on understanding how the compound exerts its effects. Given the kinase inhibitor hypothesis, we will investigate target engagement, impact on downstream signaling, and effects on cell cycle and apoptosis.

Cellular Target Engagement Assays

Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery.[4] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for this purpose.[5]

Principle: This assay measures the binding of a compound to a specific kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. A test compound that also binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Workflow Diagram:

G cluster_0 Cellular Environment NanoLuc-Kinase NanoLuc-Kinase Fluorescent Probe Fluorescent Probe NanoLuc-Kinase->Fluorescent Probe Binding -> BRET Signal Test Compound This compound Fluorescent Probe->Test Compound Displacement BRET Signal BRET Signal Test Compound->NanoLuc-Kinase Competitive Binding Reduced BRET Signal Reduced BRET Signal

Caption: NanoBRET Target Engagement Assay Workflow.

Protocol: A detailed protocol for the NanoBRET™ assay is specific to the kinase of interest and the commercially available reagents. The general steps involve transfecting cells with a plasmid encoding the NanoLuc-kinase fusion protein, adding the fluorescent probe, treating with a dilution series of this compound, and measuring the BRET signal.

Downstream Signaling Analysis: Western Blotting for Phosphorylated Proteins

If this compound inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting is a classic and robust method to assess changes in protein phosphorylation.[3][6]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form.

Protocol: Western Blotting

Materials:

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target protein)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Workflow Diagram:

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Western Blotting Workflow for Phosphoprotein Detection.

Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors induce cell cycle arrest.[7][8] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[9][10]

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Flow cytometer

  • PI staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

Apoptosis Assays

Induction of apoptosis (programmed cell death) is a desired outcome for many anti-cancer agents.[11][12]

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

Procedure:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and PI according to the kit protocol.

  • Flow Cytometry: Analyze the stained cells promptly.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive cellular profile of this compound.

AssayPossible OutcomeInterpretation
Cell Viability Dose-dependent decrease in viabilityCompound is cytotoxic/cytostatic.
Target Engagement Dose-dependent decrease in BRET signalCompound binds to the target kinase in cells.
Western Blot Decreased phosphorylation of downstream substrateCompound inhibits the kinase activity in cells.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)Compound induces cell cycle arrest.
Apoptosis Assay Increase in Annexin V positive cellsCompound induces apoptosis.

A consistent and correlated set of results across these assays will build a strong case for the mechanism of action of this compound as a kinase inhibitor. Positive results would warrant further investigation, including broader kinase profiling to assess selectivity, and in vivo studies to evaluate efficacy and safety.

References

The Phenyl-Thiazolyl-Piperidine Scaffold: A Versatile Chemo-Toolkit for Probing Neurological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold in Neuroscience

The 4-(5-Phenyl-thiazol-2-YL)-piperidine core represents a significant "privileged scaffold" in medicinal chemistry and neuroscience research. This unique molecular architecture, combining a phenyl ring, a thiazole heterocycle, and a piperidine moiety, offers a three-dimensional arrangement of chemical features that allows for interaction with a diverse range of biological targets within the central nervous system (CNS). While extensive research on the specific compound this compound is still emerging, its structural motifs are present in numerous compounds demonstrating potent and selective activities at key neurological receptors and enzymes. This guide will provide an in-depth exploration of the potential applications of this scaffold in neuroscience research, drawing upon the established pharmacology of its close analogs to provide detailed experimental protocols for its investigation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the potential mechanisms of action and providing actionable protocols to explore the neuropharmacological landscape of this promising chemical class. The information herein is intended to empower researchers to design and execute experiments aimed at elucidating the therapeutic potential of this compound and its derivatives in the context of various neurological and psychiatric disorders.

I. Postulated Neurological Applications and Mechanisms of Action

Based on the extensive body of research on analogous phenyl-thiazolyl-piperidine and -piperazine derivatives, we can hypothesize several key areas of application for this compound in neuroscience. These applications are rooted in the known interactions of similar compounds with critical CNS targets.

Modulator of Dopaminergic and Serotonergic Systems: Implications for Psychosis and Mood Disorders

A significant number of arylpiperazine and arylpiperidine derivatives containing a thiazole moiety have been investigated for their affinity and functional activity at dopamine D2 and serotonin 5-HT2A receptors.[1] These two receptors are primary targets for atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. The balance between D2 antagonism and 5-HT2A antagonism is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Hypothesized Mechanism of Action:

This compound may act as an antagonist or partial agonist at D2 and 5-HT2A receptors. The phenyl-thiazole portion of the molecule could engage in key interactions within the receptor binding pockets, while the piperidine ring provides a crucial anchor point and influences physicochemical properties such as brain penetration.

D2_5HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D2R D2 Receptor Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Signaling_Cascade 5HT2AR 5-HT2A Receptor 5HT2AR->Signaling_Cascade Neuronal_Response Modulated Neuronal Activity Signaling_Cascade->Neuronal_Response 4PTP This compound 4PTP->D2R Antagonism 4PTP->5HT2AR Antagonism Dopamine->D2R Serotonin Serotonin Serotonin->5HT2AR

Caption: Postulated antagonistic action on D2 and 5-HT2A receptors.

Histamine H3 Receptor Antagonism: A Potential Target for Cognitive Enhancement and Wakefulness

Non-imidazole histamine H3 receptor antagonists are a growing area of research for the treatment of cognitive deficits and sleep-wake disorders. Several piperazine and piperidine derivatives containing a thiazole ring have demonstrated high affinity for the H3 receptor.[2][3][4] The H3 receptor acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine.

Hypothesized Mechanism of Action:

By acting as an antagonist at presynaptic H3 receptors, this compound could disinhibit the release of pro-cognitive neurotransmitters in cortical and hippocampal regions, thereby enhancing cognitive function and promoting wakefulness.

H3R_Antagonism cluster_histaminergic Histaminergic Neuron cluster_non_histaminergic Non-Histaminergic Neuron (e.g., Cholinergic, Noradrenergic) Histamine_Release Histamine Release Histamine Histamine Histamine_Release->Histamine H3R_Auto H3 Autoreceptor NT_Release Neurotransmitter Release (ACh, NE, DA) H3R_Hetero H3 Heteroreceptor 4PTP This compound 4PTP->H3R_Auto Antagonism 4PTP->H3R_Hetero Antagonism Histamine->H3R_Auto Negative Feedback Histamine->H3R_Hetero Inhibition

Caption: Hypothesized H3 receptor antagonism leading to increased neurotransmitter release.

Inhibition of Fatty Acid Amide Hydrolase (FAAH): A Novel Approach to Pain and Inflammation

The endocannabinoid system plays a crucial role in regulating pain, inflammation, and mood. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic and anxiolytic effects. Several piperidine and piperazine derivatives have been identified as potent FAAH inhibitors.[5]

Hypothesized Mechanism of Action:

This compound may act as a reversible or irreversible inhibitor of FAAH, leading to an increase in endogenous anandamide levels and subsequent activation of cannabinoid receptors (CB1 and CB2).

FAAH_Inhibition Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites 4PTP This compound 4PTP->FAAH Inhibition Analgesia_Anxiolysis Analgesia & Anxiolysis CB1R->Analgesia_Anxiolysis

Caption: Proposed mechanism of FAAH inhibition by this compound.

II. Experimental Protocols and Methodologies

The following protocols are designed to investigate the potential neuroscience applications of this compound based on the activities of its structural analogs.

In Vitro Receptor Binding and Enzyme Inhibition Assays

These initial assays are crucial for determining the primary molecular targets of the compound and its affinity for these targets.

Table 1: Summary of In Vitro Assays

Assay TypeTargetTissue/Cell SourceRadioligand/SubstratePurpose
Radioligand BindingDopamine D2 ReceptorRat striatum or HEK293 cells expressing hD2R[3H]Spiperone or [3H]RacloprideDetermine binding affinity (Ki)
Radioligand BindingSerotonin 5-HT2A ReceptorRat cortex or CHO cells expressing h5-HT2AR[3H]Ketanserin or [3H]MDL 100,907Determine binding affinity (Ki)
Radioligand BindingHistamine H3 ReceptorRat brain cortex or HEK293 cells expressing hH3R[3H]Nα-MethylhistamineDetermine binding affinity (Ki)
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)Rat brain homogenate or recombinant human FAAHAMCA-arachidonoyl amideDetermine inhibitory potency (IC50)
Enzyme InhibitionAcetylcholinesterase (AChE)Electric eel AChE or rat brain homogenateAcetylthiocholine iodideDetermine inhibitory potency (IC50)

Protocol 2.1.1: Radioligand Binding Assay for D2 and 5-HT2A Receptors

  • Membrane Preparation:

    • Homogenize rat striatum (for D2) or cortex (for 5-HT2A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) at a concentration near its Kd, and 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A).

    • Add 50 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Behavioral Models

Following in vitro characterization, in vivo studies are essential to assess the compound's effects on complex behaviors relevant to neurological disorders.

Table 2: Summary of In Vivo Behavioral Models

Behavioral ModelSpeciesPotential ApplicationMeasured Parameters
Prepulse Inhibition (PPI) of StartleRat/MouseAntipsychotic-like activity% PPI of the acoustic startle reflex
Novel Object Recognition (NOR)Rat/MousePro-cognitive effectsDiscrimination index
Forced Swim Test (FST)MouseAntidepressant-like activityImmobility time
Hot Plate TestMouseAnalgesic effectsLatency to paw lick or jump
Elevated Plus Maze (EPM)Rat/MouseAnxiolytic/anxiogenic effectsTime spent in open arms, number of open arm entries

Protocol 2.2.1: Prepulse Inhibition (PPI) of Startle

  • Apparatus:

    • A startle chamber consisting of a sound-attenuating enclosure with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., intraperitoneally, 30 minutes before the test).

    • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

    • The test session consists of several trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented 30-120 ms before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Record the startle amplitude for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100].

    • Compare the %PPI between the drug-treated and vehicle-treated groups using statistical analysis (e.g., ANOVA). An increase in %PPI is indicative of antipsychotic-like activity.

References

Application Notes and Protocols for 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Multitargeted Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Phenyl-thiazol-2-YL)-piperidine is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural combination of a phenyl-thiazole moiety and a piperidine ring provides a framework for designing potent and selective modulators of various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of this compound and detailed protocols for its investigation. Based on the current body of scientific literature, this scaffold holds promise in three key therapeutic areas: neuropathic pain and inflammation through the inhibition of Fatty Acid Amide Hydrolase (FAAH), psychiatric and metabolic disorders via modulation of serotonin receptors, and oncology by targeting key kinases.

PART 1: Therapeutic Potential and Mechanism of Action

Inhibition of Fatty Acid Amide Hydrolase (FAAH) for Analgesia and Anti-inflammatory Effects

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide (AEA).[1] Inhibition of FAAH increases the levels of these endocannabinoids, which in turn modulate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[1][2] This approach offers a promising therapeutic strategy for chronic pain management with a potentially favorable side-effect profile compared to direct cannabinoid receptor agonists.[2] The this compound scaffold has been identified as a core structure in the development of potent FAAH inhibitors.[1]

Hypothesized Signaling Pathway: FAAH Inhibition

FAAH_Inhibition Compound 4-(5-Phenyl-thiazol-2-YL) -piperidine FAAH FAAH Compound->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Cellular_Response Analgesia & Anti-inflammation CB1_CB2->Cellular_Response Signal Transduction Serotonin_Modulation cluster_receptor Allosteric Modulation Compound 4-(5-Phenyl-thiazol-2-YL) -piperidine (PAM) HT2C_Receptor 5-HT2C Receptor Compound->HT2C_Receptor Binding to Allosteric Site Serotonin Serotonin (5-HT) Serotonin->HT2C_Receptor Binding to Orthosteric Site G_Protein Gq/11 HT2C_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability Ca_PKC->Neuronal_Response Kinase_Inhibition Compound 4-(5-Phenyl-thiazol-2-YL) -piperidine Target_Kinase Target Kinase (e.g., Aurora, Src/Abl) Compound->Target_Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation ATP ATP ATP->Target_Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Downstream_Signaling->Apoptosis FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - hFAAH Enzyme - Assay Buffer - Test Compound - Substrate Start->Prepare_Reagents Incubate_Compound Incubate hFAAH with Test Compound Prepare_Reagents->Incubate_Compound Add_Substrate Add Fluorogenic Substrate Incubate_Compound->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End HT2C_PAM_Assay_Workflow Start Start Seed_Cells Seed 5-HT2C expressing cells in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive dye Seed_Cells->Load_Dye Add_Compound Add Test Compound (PAM) and incubate Load_Dye->Add_Compound Add_Agonist Add Serotonin (agonist) at a sub-maximal conc. Add_Compound->Add_Agonist Measure_Fluorescence Measure intracellular calcium mobilization Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data: Determine potentiation of serotonin response Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Kinase_Cell_Assay_Workflow cluster_kinase Kinase Inhibition Assay cluster_cell Cell Proliferation Assay Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinase_Data Determine IC50 against target kinase Kinase_Assay->Kinase_Data Seed_Cells Seed Cancer Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay (72h) Treat_Cells->MTT_Assay Cell_Data Determine GI50 MTT_Assay->Cell_Data

References

Application Notes & Protocols: In Vivo Experimental Design with 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in vivo experimental design and application of 4-(5-Phenyl-thiazol-2-YL)-piperidine, a versatile heterocyclic compound with significant potential in pharmaceutical research.[1] Based on structural similarities to known bioactive molecules, a primary hypothesis for its mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme pivotal in the regulation of endocannabinoid signaling.[2] FAAH inhibition has demonstrated therapeutic promise in preclinical models of pain and inflammation.[2][3] These application notes will guide researchers through a logical, phased approach to in vivo evaluation, from initial safety and tolerability studies to efficacy testing in relevant disease models. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[4][5]

Introduction: The Scientific Rationale

The compound this compound incorporates both a thiazole and a piperidine moiety, structural motifs present in a wide array of pharmacologically active agents.[6][7] The thiazole ring is a key component in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Similarly, the piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active drugs and other therapeutics.[6]

A critical analysis of structurally related compounds suggests a plausible interaction with Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[2][3] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic, anxiolytic, and anti-inflammatory effects.[2] Therefore, the in vivo experimental design for this compound will be primarily focused on evaluating its potential as an FAAH inhibitor for the management of pain and inflammation.

This guide will follow a phased approach, beginning with essential preliminary studies before proceeding to more complex efficacy models. This ensures a systematic and resource-efficient evaluation of the compound's therapeutic potential.[5][9]

Pre-requisites and Preliminary Considerations

Before initiating in vivo experiments, a thorough characterization of the test article is paramount.

  • Compound Purity and Formulation: Ensure the purity of this compound is >95% as determined by analytical methods such as HPLC and NMR. Develop a stable, non-toxic formulation for administration. The choice of vehicle should be justified and tested for any intrinsic effects in the chosen animal models.

  • In Vitro Target Engagement: Ideally, in vitro assays confirming the inhibitory activity of the compound on FAAH should be completed. This provides a mechanistic basis for the in vivo studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed.[5][10]

Phase I: Acute Toxicity and Pharmacokinetic Profiling

The initial in vivo studies are designed to assess the safety profile and pharmacokinetic properties of this compound. These are exploratory, hypothesis-generating studies that will inform dose selection for subsequent efficacy studies.[5]

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of both sexes.[11]

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 50, 500 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended for this initial screen.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals for at least 24 hours, and then daily for 14 days. Record body weight changes.

  • Endpoint: At the end of the study, perform a gross necropsy to examine for any visible organ abnormalities.[5][9]

Data Presentation:

Dose (mg/kg)SexNumber of AnimalsClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
VehicleM/F5/5None+/- 5%No abnormalities
5M/F5/5None+/- 5%No abnormalities
50M/F5/5Mild sedation, resolved within 2h+/- 5%No abnormalities
500M/F5/5Severe sedation, ataxia-10%Pale liver (example)
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling.

  • Dosing: Administer a single, non-toxic dose of the compound intravenously and via the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Phase II: In Vivo Efficacy Evaluation

Based on the hypothesis that this compound is an FAAH inhibitor, efficacy will be assessed in models of inflammatory and neuropathic pain.

Carrageenan-Induced Paw Edema (Inflammatory Pain Model)

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of the compound.

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_induction Induction cluster_post Post-Treatment Evaluation acclimatize Acclimatize Animals baseline Measure Baseline Paw Volume & Thermal/Mechanical Thresholds acclimatize->baseline dosing Administer Compound or Vehicle baseline->dosing carrageenan Inject Carrageenan into Hind Paw dosing->carrageenan paw_volume Measure Paw Volume (e.g., 1, 2, 4, 6 hours) carrageenan->paw_volume thermal Assess Thermal Hyperalgesia (Hargreaves Test) paw_volume->thermal mechanical Assess Mechanical Allodynia (von Frey Filaments) thermal->mechanical G cluster_dosing Dosing cluster_tissue Tissue Collection cluster_analysis Biochemical Analysis dose_animals Administer Compound or Vehicle to Naive Animals euthanize Euthanize at Tmax dose_animals->euthanize collect_brain Collect Brain Tissue euthanize->collect_brain homogenize Homogenize Tissue collect_brain->homogenize faah_assay Measure FAAH Activity (Ex Vivo) homogenize->faah_assay e_levels Quantify Endocannabinoid Levels (e.g., Anandamide) via LC-MS/MS homogenize->e_levels

References

analytical methods for quantifying 4-(5-Phenyl-thiazol-2-YL)-piperidine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalysis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Introduction: The Imperative for Precise Quantification

This compound is a heterocyclic amine containing a phenyl-thiazole moiety linked to a piperidine ring. Its structural motifs are common in pharmacologically active agents, making it a compound of interest in drug discovery and development for assessing pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma, urine, and tissue homogenates is paramount for making informed decisions in preclinical and clinical studies.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to developing, validating, and implementing a robust bioanalytical method for this compound. We will delve into the rationale behind method selection, provide a detailed protocol for a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and adhere to the rigorous validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]

Strategic Selection of an Analytical Technique

The choice of an analytical method is governed by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity, selectivity, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and the primary focus of this guide.[3] Its superior sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection, make it ideal for quantifying low-concentration analytes in complex matrices.[4] The presence of basic nitrogen atoms in the piperidine and thiazole rings of the target molecule makes it an excellent candidate for positive mode electrospray ionization (ESI), ensuring high sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS often requires derivatization to improve the volatility and thermal stability of polar, non-volatile molecules like the target analyte.[5][6] This adds complexity and potential variability to the sample preparation process. Given the analyte's suitability for LC-MS/MS, GC-MS is generally considered a less direct and less efficient approach for this application.[7][8]

  • Immunoassays (e.g., ELISA): Immunoassays offer high throughput but hinge on the availability of highly specific antibodies against the target molecule.[9][10] Developing a custom antibody is a time-consuming and expensive process, making this technique impractical for early-stage research and development. It is better suited for later-stage clinical studies or therapeutic drug monitoring where a validated kit is available.[11][12][13]

Given these considerations, LC-MS/MS emerges as the most logical, efficient, and reliable choice for the quantification of this compound in a research and development setting.

The Bioanalytical Workflow: A Conceptual Overview

The process of quantifying an analyte in a biological sample is a multi-step workflow designed to ensure accuracy and reproducibility. Each step, from sample collection to data reporting, is a critical control point.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Biological Sample Collection (e.g., Plasma, Urine) IS Internal Standard (IS) Spiking Sample->IS Prep Sample Preparation (Extraction) IS->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Ionization (ESI) Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting & Validation Quant->Report cluster_spe SPE Cartridge/Plate start Plasma Sample + Internal Standard load Load Pre-treated Sample start->load condition Condition Sorbent (Methanol, then H2O) equilibrate Equilibrate Sorbent (e.g., 2% Formic Acid in H2O) condition->equilibrate equilibrate->load wash1 Wash 1: Remove Hydrophilic Interferences (e.g., 2% Formic Acid in H2O) load->wash1 wash2 Wash 2: Remove Lipophilic Interferences (e.g., Methanol) wash1->wash2 elute Elute Analyte (e.g., 5% NH4OH in Methanol) wash2->elute dry Evaporate & Reconstitute elute->dry end Inject into LC-MS/MS dry->end

References

Troubleshooting & Optimization

how to improve the yield of 4-(5-Phenyl-thiazol-2-YL)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine. Recognizing the importance of this scaffold in medicinal chemistry, this document aims to equip researchers with the necessary knowledge to overcome common synthetic hurdles and significantly improve reaction yields. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature.

I. Understanding the Synthetic Landscape: The Hantzsch Thiazole Synthesis

The most common and reliable method for constructing the 2,5-disubstituted thiazole core of the target molecule is the Hantzsch thiazole synthesis. This [1][2]reaction involves the condensation of an α-haloketone with a thioamide. For t[1][3]he synthesis of this compound, the key precursors are 2-bromo-1-phenylethanone and piperidine-4-carbothioamide.

The general mechanism proceeds via an initial SN2 reaction, where the sulfur of the thioamide attacks the α-halo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. While[3][4] generally high-yielding, several factors can influence the efficiency of this transformation.

Hantzsch_Synthesis 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone Intermediate_Adduct Thioester Intermediate 2-Bromo-1-phenylethanone->Intermediate_Adduct SN2 Attack Piperidine-4-carbothioamide Piperidine-4-carbothioamide Piperidine-4-carbothioamide->Intermediate_Adduct Cyclized_Intermediate Hemithioaminal Intermediate Intermediate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: The Hantzsch synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing actionable solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors throughout the synthetic sequence. The most critical areas to investigate are:

  • Purity of Starting Materials: Ensure the high purity of both 2-bromo-1-phenylethanone and piperidine-4-carbothioamide. Impurities can lead to significant side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can drastically reduce yield.

  • Work-up and Purification: Product loss during extraction, precipitation, or chromatography is a common issue.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Common side products in the Hantzsch synthesis include:

  • Unreacted Starting Materials: Incomplete reaction is a frequent issue.

  • Hydrolysis of 2-bromo-1-phenylethanone: This can occur if there is excess water in the reaction mixture.

  • Formation of byproducts from self-condensation of the α-haloketone.

  • Alternative cyclization pathways, though less common for this specific substrate combination.

III. Deep Dive: Optimizing Key Synthetic Steps

Step 1: Synthesis of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

The quality of this starting material is paramount. It is typically synthesized by the bromination of acetophenone.

Tr[5]oubleshooting Poor Yield or Purity:

  • Issue: Incomplete Bromination.

    • Solution: Monitor the reaction closely by TLC. Ensure the complete disappearance of the acetophenone spot. A slight excess of bromine may be required, but a large excess can lead to di-bromination.

  • Issue: Presence of Unreacted Bromine.

    • Solution: During the work-up, quench any remaining bromine with a reducing agent like sodium bisulfite solution until the orange color disappears.

  • Issue: Product is an oil or low-melting solid, indicating impurities.

    • Solution: Recrystallization is often necessary. A common solvent system is ethanol or methanol. The pure product should be a colorless solid with a melting point around 50 °C.

Pa[5][6]rameterRecommended ConditionRationale
Solvent Glacial Acetic Acid or MethanolProvides good solubility for acetophenone and helps to moderate the reaction.
Temperature 0-10 °CBromination is exothermic. Low temperature controls the reaction rate and minimizes side reactions.
Work-up Quench with NaHSO₃, wash with water and brine.Removes excess bromine and acidic byproducts.
Step 2: Synthesis of Piperidine-4-carbothioamide

This thioamide can be prepared from 4-cyanopiperidine. Several methods exist, with the reaction of 4-cyanopiperidine with hydrogen sulfide being a common route.

Tr[7][8]oubleshooting Poor Yield or Purity:

  • Issue: Low conversion of the nitrile to the thioamide.

    • Solution: This reaction often requires pressure and extended reaction times. Ensure a sealed reaction vessel is used. The u[8][9]se of a base, such as ammonia or triethylamine, can catalyze the reaction. Howev[7][10]er, recent methods have shown good yields without the need for a stoichiometric base.

  • [8][9]Issue: Difficult isolation of the product.

    • Solution: The product can often be precipitated from the reaction mixture by cooling. Washing the precipitate with a cold solvent like ethanol can improve purity.

Pa[7]rameterRecommended ConditionRationale
Reagent Hydrogen Sulfide (gas or solution)Direct source of sulfur for the thioamide formation.
Solvent Alcohols (e.g., Methanol, Ethanol)Good solubility for the starting material and product.
[8]CatalystCatalytic amount of base (e.g., Ammonia, Triethylamine)Can significantly improve reaction rate and yield.
[7][10]Temperature40-60 °CModerate heating can improve the rate of reaction.

##[9]## Step 3: Hantzsch Thiazole Synthesis - The Condensation Reaction

This is the final and most critical step for yield optimization.

Troubleshooting Low Yield:

  • Issue: Reaction is sluggish or incomplete.

    • Solution 1: Temperature Optimization. Many Hantzsch syntheses require heating to proceed at a reasonable rate. Gentl[11]e heating (e.g., 40-60 °C) is a good starting point. For less reactive substrates, refluxing may be necessary. However, excessive heat can cause decomposition. *[11] Solution 2: Solvent Selection. Alcohols like ethanol or methanol are commonly used and generally effective. In so[11]me cases, a mixture of solvents, such as ethanol/water, can improve yields. *[12] Solution 3: Reaction Time. Monitor the reaction progress by TLC. If starting materials are still present, extend the reaction time.

  • Issue: Product is difficult to isolate or purify.

    • Solution 1: Optimize Precipitation. The thiazole product is often precipitated by pouring the reaction mixture into a basic solution, such as aqueous sodium carbonate or bicarbonate. This [11]neutralizes any acid formed and helps to force the product out of solution.

    • Solution 2: Extraction. If the product does not precipitate, it may be soluble in the aqueous work-up solution. In this case, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

    • Solution 3: Column Chromatography. If the crude product is still impure after precipitation or extraction, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Troubleshooting_Yield cluster_synthesis Synthesis of this compound cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Poor_Workup Inefficient Work-up/Purification Low_Yield->Poor_Workup Verify_Purity Verify Purity (NMR, MP) Impure_Reagents->Verify_Purity Optimize_Temp Optimize Temperature Suboptimal_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent Suboptimal_Conditions->Optimize_Solvent Optimize_Time Optimize Reaction Time Suboptimal_Conditions->Optimize_Time Optimize_Precipitation Optimize Precipitation pH Poor_Workup->Optimize_Precipitation Extraction Implement Extraction Poor_Workup->Extraction Chromatography Use Column Chromatography Poor_Workup->Chromatography

Caption: A troubleshooting flowchart for low yield in the synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-phenylethanone
  • Dissolve acetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1 equivalent) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water.

  • If any unreacted bromine remains, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-phenylethanone.

Protocol 2: Synthesis of Piperidine-4-carbothioamide
  • In a sealed pressure vessel, dissolve 4-cyanopiperidine (1 equivalent) in methanol.

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Saturate the solution with hydrogen sulfide gas, or add a solution of hydrogen sulfide in methanol.

  • Seal the vessel and heat to 50-60 °C for 12-24 hours, with stirring.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield piperidine-4-carbothioamide.

Protocol 3: Synthesis of this compound
  • To a solution of piperidine-4-carbothioamide (1 equivalent) in ethanol, add 2-bromo-1-phenylethanone (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a stirred solution of 5% aqueous sodium carbonate.

  • Stir for 30 minutes to allow for complete precipitation of the product.

  • Filter the solid product, wash thoroughly with water, and air dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.

V. Concluding Remarks

The successful synthesis of this compound with high yield is contingent upon careful control of reaction parameters and the use of high-purity starting materials. By systematically addressing the potential issues outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic protocols. The Hantzsch thiazole synthesis remains a robust and versatile method for the preparation of this important heterocyclic scaffold.

VI. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--

  • CUTM Courseware. Thiazole. Available from: --INVALID-LINK--

  • Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Available from: --INVALID-LINK--

  • YouTube. synthesis of thiazoles. Available from: --INVALID-LINK--

  • Google Patents. EP3154942A1 - Preparation of piperidine-4-carbothioamide. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Available from: --INVALID-LINK--

  • Cambridge Open Engage. Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. Available from: --INVALID-LINK--

  • BenchChem. Piperidine-4-carbothioamide | 112401-09-9. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: --INVALID-LINK--

  • European Patent Office. EP 3154942 B1 - PREPARATION OF PIPERIDINE-4-CARBOTHIOAMIDE. Available from: --INVALID-LINK--

  • ChemicalBook. 2-Bromo-1-phenyl-pentan-1-one synthesis. Available from: --INVALID-LINK--

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: --INVALID-LINK--

  • ACS Publications. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. J. Org. Chem. 2023, 88, 16, 11435–11445. Available from: --INVALID-LINK--

  • Google Patents. KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. Available from: --INVALID-LINK--

  • Wikipedia. Thiazole. Available from: --INVALID-LINK--

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Thiazole synthesis. Available from: --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: --INVALID-LINK--

  • Wikipedia. Phenacyl bromide. Available from: --INVALID-LINK--

  • ChemSynthesis. 2-bromo-1-phenylethanone. Available from: --INVALID-LINK--

  • Stenutz. 2-bromo-1-phenylethanone. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) 2-Bromo-1-phenylethanone. Available from: --INVALID-LINK--

  • SlideShare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: --INVALID-LINK--

  • AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available from: --INVALID-LINK--

  • MDPI. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: --INVALID-LINK--

  • Synthesis and Biological Activity of NewThiazo[3][11]lo[4,5-d]pyridazin-4(5H)-ones. Available from: --INVALID-LINK--

  • US Biological Life Sciences. 4-(5-phenyl-thiazol-2-yl)piperidine suppliers USA. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: --INVALID-LINK--

  • National Institutes of Health. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Available from: --INVALID-LINK--

  • AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Boc-guanidine synthesis. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. A simple and efficient synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds and their interesting NLO properties. CrystEngComm, 2013,15, 8934-8942. Available from: --INVALID-LINK--

References

Technical Support Center: Crystallization of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 4-(5-Phenyl-thiazol-2-YL)-piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with obtaining this compound in a high-purity, crystalline form. The guidance herein is synthesized from established crystallization principles for heterocyclic compounds, particularly those containing piperidine and thiazole moieties.

Section 1: Physicochemical Profile & Pre-Crystallization Considerations

Understanding the inherent properties of this compound is the foundation for developing a successful crystallization protocol.

Compound Structure and Properties:

  • Molecular Formula: C₁₄H₁₆N₂S[1]

  • Molecular Weight: 244.36 g/mol [1]

  • Appearance: Typically a pink or rose-colored solid.[1][2]

  • Key Structural Features: The molecule possesses a moderately polar thiazole ring and a basic piperidine ring.[3][4] The phenyl substituent adds a nonpolar, aromatic character. The secondary amine (N-H) on the piperidine ring is a hydrogen bond donor and acceptor, while the nitrogen and sulfur atoms of the thiazole ring are hydrogen bond acceptors. These features heavily influence solvent interactions.

  • Storage: The compound should be stored at 0-8 °C to ensure stability.[1][2]

The presence of the basic piperidine nitrogen is a critical feature; it allows for the formation of salts (e.g., hydrochlorides) which can dramatically alter solubility profiles and often improve crystallinity.[5]

Solvent Selection Logic: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[3] For a molecule with the mixed polarity of this compound, a range of solvents should be screened.

Solvent CategoryExample SolventsRationale for Use
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen-bond with the amine and thiazole moieties. Often good single-solvent candidates for similar heterocyclic compounds.[6]
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneCan dissolve the compound through dipole-dipole interactions. Acetonitrile is frequently successful for piperidine derivatives.[7] Ethyl acetate is a good choice for moderately polar compounds.[5]
Nonpolar Toluene, Heptane, HexaneUnlikely to be good single solvents due to the compound's polarity. However, they are excellent candidates as anti-solvents in a two-solvent system.[3][5]

Section 2: Standard Single-Solvent Recrystallization Protocol

This protocol provides a robust starting point for experimentation.

Objective: To purify crude this compound by removing impurities.

Methodology:

  • Solvent Screening: In separate small test tubes, place ~15 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

  • Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath) with gentle swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Slow Cooling (Crystal Growth): Once dissolved, remove the flask from the heat source. Cover it with a watch glass to prevent rapid solvent evaporation and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is critical for the formation of larger, purer crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to induce further precipitation and maximize the yield.[3]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to rinse away any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of amine-containing heterocyclic compounds.

Q1: My compound has "oiled out" and won't solidify. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[9] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated (highly supersaturated).[8][10]

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution 1 (Reduce Supersaturation): Add a small amount (1-5% by volume) of additional hot solvent to the solution. This decreases the concentration, making oiling out less favorable upon cooling.[9]

  • Solution 2 (Slow the Cooling Rate): Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker.[8] Very slow cooling can favor crystal nucleation over liquid-liquid separation.[10]

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Switch to a solvent with a lower boiling point.

  • Solution 4 (Use a Seed Crystal): If any solid material is available, add a tiny crystal (a "seed") to the slightly cooled solution just as it begins to look cloudy. This provides a template for proper crystal lattice formation.[9]

Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A2: The failure of crystals to form typically indicates that the solution is not sufficiently supersaturated or that a nucleation event is required.[10]

  • Solution 1 (Increase Concentration): The most common cause is using too much solvent.[10] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, repeat the slow cooling process.[8]

  • Solution 2 (Induce Nucleation by Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[8][10]

  • Solution 3 (Introduce a Seed Crystal): As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization in a supersaturated solution.[10]

  • Solution 4 (Drastic Cooling): If other methods fail, placing the solution in a freezer (-10 to -20 °C) for several hours may provide the necessary thermodynamic push for nucleation.[11]

Q3: The compound "crashed out" of solution as a fine powder. How can I get larger crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and results in very fine particles, defeating the purpose of purification.[8] This is caused by cooling the solution too quickly or having it be excessively supersaturated.

  • Solution 1 (Use More Solvent): Re-heat the flask to redissolve the powder. Add a small excess of hot solvent (e.g., 2-5% more) beyond the minimum needed for dissolution. While this may slightly decrease the final yield, it will keep the compound soluble for longer during cooling, allowing for slower, more orderly crystal growth.[8]

  • Solution 2 (Insulate for Slow Cooling): After dissolution, place the flask in an insulated container or on a surface that does not conduct heat well (like a wood block) and let it cool to room temperature over a longer period.[8]

Q4: The purity of my crystallized product is low. What are the likely causes and solutions?

A4: Low purity after crystallization is typically due to the inclusion of impurities in the crystal lattice or insufficient washing.

  • Cause 1 (Rapid Crystallization): As described in Q3, if the crystals form too quickly, impurities get trapped. The solution is to slow down the crystal growth by using slightly more solvent and ensuring a slow cooling rate.[8]

  • Cause 2 (Insufficient Washing): The surfaces of the filtered crystals can be coated with the "mother liquor," which contains the dissolved impurities. Ensure the crystals are washed with a small amount of ice-cold fresh solvent. Using warm solvent will dissolve some of your product, reducing the yield.

  • Solution (Recrystallize Again): If purity remains an issue, a second recrystallization is often necessary. The concentration of impurities will be lower in the second attempt, leading to a purer final product.

Q5: My yield is very low. How can I improve it?

A5: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.[8]

  • Cause 1 (Excess Solvent): Using a large excess of solvent is the most common reason for poor yield.[8] Perform careful solvent screening to find a system where the compound has a steep solubility curve (very soluble when hot, poorly soluble when cold).

  • Solution 1 (Recover from Mother Liquor): Do not discard the filtrate (mother liquor) immediately. You can test for remaining product by dipping a glass rod in the liquid and letting the solvent evaporate; a significant solid residue indicates substantial product loss.[8] The mother liquor can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 2 (Ensure Complete Cooling): Make sure the solution is thoroughly chilled in an ice bath for an adequate amount of time (30+ minutes) before filtration to maximize precipitation.

Section 4: Advanced Strategies & FAQs

FAQ 1: When should I consider a two-solvent (anti-solvent) system?

A1: A two-solvent system is useful when no single solvent has the ideal solubility profile.[3] This method involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, a "poor" solvent or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) is added dropwise until the solution becomes persistently cloudy (turbid). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3] For this compound, a good system to try would be dissolving in ethanol ("good" solvent) and adding water or heptane ("poor" solvent).

FAQ 2: Can I crystallize this compound as a salt? What are the benefits?

A2: Yes. The secondary amine in the piperidine ring is basic and can be protonated to form a salt, such as a hydrochloride or sulfate salt.[5] This is a powerful technique for purifying amines. Salts often have very different solubility characteristics and higher melting points than the freebase, and they frequently form well-ordered, high-quality crystals. To do this, dissolve the crude freebase in a solvent like ethyl acetate or isopropanol and add a solution of HCl (e.g., in dioxane or isopropanol) dropwise to precipitate the hydrochloride salt. This salt can then be recrystallized.

FAQ 3: What is the role of a seed crystal and how do I create one?

A3: A seed crystal is a small, pure crystal of your compound that provides a template for supersaturated solutions to crystallize upon, preventing oiling out and promoting controlled growth. If you have no pure crystals, you can try to generate one by dissolving a small amount of crude material in a minimal amount of hot solvent in a test tube, then rapidly cooling it in an ice or dry ice bath to force a small amount of solid to crash out. Isolate a single small crystal from this to use as a seed for your main batch.

Section 5: Visualization

Troubleshooting Crystallization Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Start: Dissolve Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution oil_out Problem: Compound 'Oils Out' outcome->oil_out Liquid Droplets fine_powder Problem: Fine Powder / Low Purity outcome->fine_powder Rapid Precipitation success Success: Good Crystals Formed outcome->success Slow Crystal Growth sol_conc Solution: Boil off some solvent to concentrate no_xtal->sol_conc sol_scratch Solution: Scratch flask or add seed crystal no_xtal->sol_scratch sol_reheat Solution: Re-heat to re-dissolve oil_out->sol_reheat fine_powder->sol_reheat Re-dissolve sol_conc->outcome Re-cool sol_scratch->outcome Wait sol_change_solvent Solution: Try a different solvent system sol_scratch->sol_change_solvent If fails sol_add_solvent Solution: Add a small amount of additional solvent sol_reheat->sol_add_solvent sol_reheat->sol_add_solvent Use slightly more solvent sol_slow_cool Solution: Slow down cooling rate (insulate flask) sol_reheat->sol_slow_cool sol_add_solvent->outcome Re-cool Slowly sol_add_solvent->sol_change_solvent If fails sol_slow_cool->outcome Re-cool Slowly

References

Technical Support Center: Optimization of Reaction Conditions for 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-(5-Phenyl-thiazol-2-YL)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The content is structured in a practical question-and-answer format to directly address potential issues in your experimental workflow.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely used method for constructing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative.[3] For the synthesis of this compound, the key reactants are 2-bromoacetophenone and a piperidine-derived thiourea equivalent.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[4]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 Piperidine-4-carbothioamide (Thioamide) I1 S-Alkylation Intermediate R1->I1 SN2 Attack R2 2-Bromoacetophenone (α-Haloketone) R2->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P This compound (Thiazole Product) I2->P - H2O (Dehydration) Low_Yield_Troubleshooting Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Analyze Reaction TLC: Any Starting Material Left? Start->Check_TLC Check_Byproducts Analyze Reaction TLC: Significant Byproducts? Check_TLC->Check_Byproducts No Action_TimeTemp Increase Reaction Time or Temperature Check_TLC->Action_TimeTemp Yes Check_Workup Check Work-up Procedure Check_Byproducts->Check_Workup No Action_Conditions Lower Temperature Consider Catalyst Check_Byproducts->Action_Conditions Yes Action_pH Ensure pH is Basic (8-9) During Precipitation Check_Workup->Action_pH Action_Reagents Check Reagent Purity & Stoichiometry Action_TimeTemp->Action_Reagents Action_Extraction Extract Aqueous Layer with Organic Solvent Action_pH->Action_Extraction

References

stability and proper storage of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Phenyl-thiazol-2-YL)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. The information herein is synthesized from established chemical principles and available data on related molecular structures.

I. Compound Overview and Intrinsic Stability

This compound is a heterocyclic compound featuring a stable, aromatic thiazole ring linked to a piperidine moiety. The thiazole ring itself imparts significant chemical stability due to its aromatic character.[1][2] However, the overall stability of the molecule can be influenced by the piperidine ring, which contains a basic secondary amine, and the potential for photo-reactivity associated with the phenyl-thiazole system.

The piperidine component can be susceptible to oxidation and may react with acids to form salts.[3] Furthermore, studies on structurally similar compounds with aryl-substituted thiazole rings have shown a susceptibility to photodegradation when exposed to visible light, a reaction that may involve singlet oxygen.[4] This suggests that both atmospheric oxygen and light can be critical factors in the degradation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[5] For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.[6]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, use a high-purity, dry (anhydrous) aprotic solvent. Prepare solutions fresh for each experiment whenever possible. For short-term storage (less than 24 hours), store the solution at 2-8°C in a tightly capped vial, wrapped in aluminum foil to protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but freeze-thaw cycles should be avoided. A stability study in your specific solvent is highly recommended.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact compound is not widely published, a study on a closely related aryl-substituted thiazole derivative showed significant degradation upon exposure to visible light.[4] Therefore, it is crucial to assume the compound is photosensitive. Always store the solid and any solutions in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on storage conditions. When stored as a solid at the recommended 2-8°C, protected from light and moisture, the compound should remain stable for at least a year. However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period or if you suspect degradation.

Q5: The compound has changed color. Is it still usable?

A5: The solid compound is typically described as a rose-colored solid.[5] A significant change in color (e.g., turning brown or black) is a visual indicator of potential degradation, likely due to oxidation or other decomposition pathways. If a color change is observed, it is strongly recommended to re-test the purity of the material (e.g., by HPLC, LC-MS, or NMR) before use to ensure it meets the requirements of your experiment.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) 1. Oxidation: Exposure to air. 2. Moisture absorption: Improperly sealed container. 3. Photodegradation: Exposure to light.[4]1. Verify purity using an appropriate analytical method (HPLC, LC-MS). 2. If purity is compromised, consider purification or acquiring a new batch. 3. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. Store in a desiccator inside a refrigerator and protect from light.
Poor solubility or presence of particulates in solution 1. Degradation: The compound has degraded into less soluble impurities. 2. Moisture: The compound may have absorbed water, affecting its solubility in non-polar organic solvents.1. Attempt to filter the solution through a syringe filter (e.g., 0.22 µm PTFE). 2. Analyze the filtrate for purity and concentration. 3. If degradation is suspected, re-evaluate the storage conditions of the solid material.
Inconsistent or unexpected experimental results 1. Compound degradation: The active compound concentration may be lower than expected due to decomposition. 2. Formation of active/interfering impurities: Degradation products may be interfering with the assay.1. Confirm the identity and purity of the compound using analytical techniques (e.g., NMR, LC-MS). 2. Prepare fresh solutions from a reliable stock of the solid compound for each experiment. 3. Review handling and storage procedures to identify potential sources of degradation.

IV. Recommended Storage Protocols

Short-Term Storage (Solid, < 6 months)
  • Ensure the compound is in a tightly sealed, airtight container (e.g., a vial with a PTFE-lined cap).

  • Wrap the container with aluminum foil or use an amber vial to protect it from light.

  • Store in a refrigerator at 2-8°C .

  • For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.

Long-Term Storage (Solid, > 6 months)
  • Place the solid compound in a suitable vial.

  • If possible, flush the vial with a dry, inert gas (e.g., argon or nitrogen) before sealing to displace air and moisture.

  • Seal the vial tightly with a high-quality cap (e.g., with a PTFE septum).

  • Wrap the vial in aluminum foil or use an amber vial.

  • Store at 2-8°C .

Storage of Solutions
  • General Principle: It is highly recommended to prepare solutions fresh before use.

  • If short-term storage is necessary (<24 hours):

    • Use a dry, aprotic solvent.

    • Store in a tightly capped vial, protected from light.

    • Keep refrigerated at 2-8°C.

  • For longer-term storage:

    • Aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

    • Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

V. Visualization of Stability Concepts

Potential Degradation Pathways

A This compound (Stable Solid) B Oxidized Impurities A->B  Air (O2) C Photo-oxygenation Products A->C  Light (hν) + O2 D Hydrolyzed Products A->D  Moisture (H2O)

Caption: Potential degradation pathways for this compound.

Recommended Storage Workflow

Start Receive Compound Check Check Appearance (Rose-colored solid?) Start->Check Store Store in Tightly Sealed Amber Vial Check->Store Yes LongTerm Long-Term Storage? Store->LongTerm Inert Flush with Inert Gas (Ar or N2) Refrigerate Store at 2-8°C Inert->Refrigerate Use Use in Experiment Refrigerate->Use LongTerm->Inert Yes LongTerm->Refrigerate No

Caption: Decision workflow for proper storage of the compound.

VI. References

  • BIOSYNCE. (2023). What is the stability of piperidine?7

  • PubChem. 1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. --INVALID-LINK--

  • Khalifa M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 235-251.

  • Chem-Impex. 4-(5-phényl-thiazol-2-yl)pipéridine.--INVALID-LINK--

  • Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-858.

  • BTC. (2023). What are the storage stability of Piperidine Series compounds over time?6

  • Wikipedia. Thiazole.--INVALID-LINK--

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10.

  • DiMicco, J. A., et al. (2015). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 25(21), 4867-4872.

  • BLDpharm. 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine.--INVALID-LINK--

  • Abdel-Aziz, M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6598.

  • Yurttaş, L., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-618.

  • Sigma-Aldrich. 4-Methyl-2-phenylthiazole-5-carboxylic acid.--INVALID-LINK--

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9356-9369.

  • El-Sayed, M. A., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, e2400085.

References

identifying and minimizing byproducts in 4-(5-Phenyl-thiazol-2-YL)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine. As a key intermediate in various pharmaceutical development programs, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you identify and minimize byproduct formation, thereby improving your yield and simplifying downstream processing.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This reliable method involves the condensation of an α-haloketone, specifically 2-bromoacetophenone, with a thioamide, in this case, piperidine-4-carbothioamide. The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3]

While the Hantzsch synthesis is robust, it is not without its challenges. The primary issue encountered is the formation of byproducts, which can complicate purification and compromise the quality of the final compound. This guide will address the most common of these challenges, providing both the mechanistic rationale for their formation and practical, field-proven solutions for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired this compound. What is this byproduct and how can I prevent its formation?

A1: The most probable isomeric byproduct is 4-(4-Phenyl-thiazol-2-YL)-piperidine.

Causality: The formation of this constitutional isomer arises from a lack of complete regioselectivity during the Hantzsch condensation. The key reactants are 2-bromoacetophenone and piperidine-4-carbothioamide. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[3] However, under certain conditions, particularly acidic conditions, an alternative cyclization pathway can occur.[4][5]

The intended reaction pathway leads to the desired 5-phenyl isomer. An alternative pathway, however, can lead to the 4-phenyl isomer. The regioselectivity is influenced by the reaction conditions, with acidic environments potentially promoting the formation of the undesired isomer.[4][5]

Identification of the Isomeric Byproduct:

Distinguishing between the 4-phenyl and 5-phenyl isomers is crucial and can be achieved using standard analytical techniques.

Analytical MethodExpected Observations for this compound (Desired)Expected Observations for 4-(4-Phenyl-thiazol-2-YL)-piperidine (Byproduct)
¹H NMR A characteristic singlet for the C4-proton of the thiazole ring.A characteristic singlet for the C5-proton of the thiazole ring. The chemical shift will differ from the C4-proton of the desired isomer.
¹³C NMR Distinct chemical shifts for the carbon atoms of the thiazole ring and the phenyl-substituted carbon.Different chemical shifts for the thiazole ring carbons, particularly the phenyl-substituted carbon, compared to the desired product.
LC-MS A specific retention time and a mass spectrum corresponding to the molecular weight of the product.A different retention time under the same chromatographic conditions, but with the same molecular weight as the desired product.

Minimization Strategy:

Controlling the regioselectivity is key to minimizing the formation of the 4-phenyl isomer.

  • pH Control: Maintain a neutral to slightly basic reaction medium. The use of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, can help to quench any hydrobromic acid (HBr) that is generated during the reaction, thus preventing the protonation that can lead to the undesired cyclization pathway.[1]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start the reaction at room temperature and gently heat only if the reaction is proceeding too slowly.

  • Order of Addition: Adding the 2-bromoacetophenone slowly to a solution of the piperidine-4-carbothioamide and the base can help to maintain a low concentration of the electrophile and favor the desired reaction pathway.

Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining even after extended reaction times. What could be the cause and how can I drive the reaction to completion?

A2: Incomplete reactions can be due to several factors, including insufficient activation of the reactants or suboptimal reaction conditions.

Causality: The Hantzsch thiazole synthesis requires the efficient reaction between the α-haloketone and the thioamide. If the reaction stalls, it could be due to:

  • Poor quality of reagents: Impurities in the 2-bromoacetophenone or piperidine-4-carbothioamide can inhibit the reaction.

  • Inadequate temperature: While high temperatures can lead to byproducts, the reaction does require a certain activation energy to proceed.[3]

  • Solvent effects: The choice of solvent can significantly impact the reaction rate.

Troubleshooting and Optimization:

  • Reagent Quality: Ensure that your 2-bromoacetophenone is fresh or has been properly stored to prevent degradation. The piperidine-4-carbothioamide should be of high purity.

  • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor the progress by TLC or LC-MS.

  • Solvent Selection: Ethanol or methanol are commonly used solvents for this reaction.[1] If you are experiencing issues, consider using a higher-boiling polar aprotic solvent like dimethylformamide (DMF), which can help to dissolve the reactants and facilitate the reaction.

Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture, which complicates the work-up and purification. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric byproducts is often a result of side reactions, particularly at elevated temperatures.

Causality: 2-Bromoacetophenone is a reactive compound that can undergo self-condensation or polymerization, especially in the presence of base and at higher temperatures. These side reactions lead to the formation of complex, high-molecular-weight species that are often highly colored.

Prevention and Mitigation:

  • Temperature Control: Avoid excessive heating. As mentioned previously, gentle heating should only be applied if necessary to initiate or sustain the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Controlled Addition: The slow addition of 2-bromoacetophenone to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the likelihood of self-condensation.

  • Efficient Stirring: Ensure that the reaction mixture is well-stirred to promote efficient mixing of the reactants and prevent localized "hot spots" where side reactions might be more likely to occur.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproduct Formation

This protocol is optimized to favor the formation of the desired 5-phenyl isomer.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carbothioamide (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to create a stirrable suspension.

  • Reactant Addition: In a separate flask, dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of anhydrous ethanol.

  • Reaction Execution: Slowly add the 2-bromoacetophenone solution to the stirred suspension of piperidine-4-carbothioamide at room temperature over a period of 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Heating (if necessary): If the reaction is proceeding slowly after 2-3 hours at room temperature, gently heat the mixture to 50-60 °C and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Method for Byproduct Identification by HPLC-MS

This method can be used to separate and identify the desired product from the isomeric byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

  • Expected Outcome: The desired this compound and the isomeric byproduct will have distinct retention times, allowing for their quantification. The mass spectrometer will confirm that both peaks have the same mass-to-charge ratio.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the isomeric byproduct, the following diagrams illustrate the key reaction mechanisms.

Hantzsch_Synthesis cluster_reactants Reactants cluster_pathway1 Desired Pathway (Neutral/Basic Conditions) cluster_pathway2 Byproduct Pathway (Acidic Conditions) R1 2-Bromoacetophenone I1 Initial Adduct R1->I1 R2 Piperidine-4-carbothioamide R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I3 Protonated Intermediate I1->I3 Protonation (H+) P1 This compound (Desired Product) I2->P1 Dehydration I4 Alternative Cyclization I3->I4 Tautomerization & Intramolecular Cyclization P2 4-(4-Phenyl-thiazol-2-YL)-piperidine (Isomeric Byproduct) I4->P2 Dehydration

Caption: Reaction pathways in the Hantzsch synthesis of this compound.

troubleshooting_logic Start Synthesis of this compound Problem Problem Encountered Start->Problem Isomer Isomeric Byproduct Formation Problem->Isomer Poor Selectivity Incomplete Incomplete Reaction Problem->Incomplete Stalled Reaction Tar Tar Formation Problem->Tar Side Reactions Solution1 Control pH (Neutral/Basic) Lower Temperature Slow Addition of Electrophile Isomer->Solution1 Solution2 Check Reagent Quality Optimize Temperature Change Solvent Incomplete->Solution2 Solution3 Strict Temperature Control Inert Atmosphere Slow Addition Tar->Solution3

Caption: Troubleshooting logic for common issues in the synthesis.

References

troubleshooting unexpected results in assays with 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing the 4-(5-Phenyl-thiazol-2-YL)-piperidine scaffold and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and best practices for your assays. Our goal is to help you navigate unexpected experimental results and ensure the integrity and reproducibility of your data. This versatile compound structure serves as a valuable building block in the synthesis of various bioactive molecules, particularly in designing novel therapeutic agents.[1]

Frequently Asked Questions (FAQs)

Q1: We are not observing any effect of our this compound derivative in our cell-based assay. What is the most common reason for this?

There are several potential reasons for the observed inactivity of a small molecule.[2] The most common issues are related to compound integrity and solubility.[2] The compound may not be soluble in the assay buffer at the tested concentration, causing it to precipitate.[2] Consequently, the effective concentration in your assay is far lower than intended. Other common factors include compound degradation, issues with the experimental setup, or the biological target not being critical for the endpoint being measured in your specific model.[2]

Q2: What is a typical effective concentration range for a small molecule inhibitor in a cell-based assay?

Generally, a potent compound will show activity in the sub-micromolar to low micromolar range in cell-based assays (typically <1-10 µM).[3] If you only observe effects at concentrations greater than 10 µM, there is a higher likelihood of non-specific or off-target effects.[3] It is crucial to perform dose-response experiments across a wide range of concentrations to determine the potency (e.g., IC50 or EC50) and ensure the observed effect is dose-dependent.[3]

Q3: How can I be sure the compound I'm using is stable and has not degraded?

Compound stability is critical.[3] Always source compounds from a reputable supplier that provides purity data (e.g., from HPLC or NMR analysis).[2] Store the compound according to the manufacturer's recommendations, protecting it from light, moisture, and improper temperatures.[2] Stock solutions should be prepared in a suitable anhydrous, high-purity solvent like DMSO.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials for storage.[2]

Q4: The results from my assay are highly variable between experiments. What could be the cause?

Assay variability can stem from multiple sources. Key factors to investigate include inconsistent cell seeding density, variations in incubation times, and the health and passage number of your cells.[4] Another critical factor is the handling of the compound itself; ensure consistent and accurate dilution of your stock solutions for each experiment. Finally, assay "edge effects" on microplates can also contribute to variability.

Systematic Troubleshooting Guide

When faced with unexpected results, a systematic approach is the most efficient way to identify the root cause. This guide is structured to help you diagnose and resolve common issues.

Scenario 1: Complete Lack of Compound Activity

Observing no activity is a common but frustrating issue. The following workflow can help you pinpoint the problem.

G cluster_0 Troubleshooting Workflow: No Activity A Start: No Activity Observed B Step 1: Verify Compound Integrity & Concentration A->B C Check Purity & Storage Perform Solubility Test Confirm Dilutions B->C How? I Issue Persists: Consider Off-Target Effects or Alternative Mechanisms B->I If issue found, fix & re-run D Step 2: Validate Assay Performance C->D If compound is OK... E Run Positive & Negative Controls Check Reagent Stability D->E How? D->I If issue found, fix & re-run F Step 3: Assess Biological System E->F If assay is OK... G Confirm Target Expression Verify Pathway Activation Check Cell Health F->G How? F->I If issue found, fix & re-run H Problem Resolved G->H If system is OK... I->A Re-evaluate Hypothesis

Caption: A systematic workflow for troubleshooting a lack of compound activity.

Step 1: Verify Compound Integrity and Concentration

The first step is to rule out any issues with the compound itself.

  • Purity and Source: Ensure your compound is from a reliable source and has a high degree of purity. Impurities can interfere with activity.[2]

  • Solubility: Poor aqueous solubility is a frequent cause of inactivity.[2] If the compound precipitates, its effective concentration is unknown.

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[2]

  • In a clear tube, add the desired final volume of your complete assay buffer (e.g., cell culture medium).

  • Add the corresponding volume of the compound stock solution to achieve the highest concentration you plan to test.

  • Vortex gently to mix.

  • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[2]

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitation is observed, you must either lower the final concentration or investigate solubility-enhancing agents.

  • Dilution Accuracy: Double-check all calculations for your serial dilutions. A simple mathematical error can lead to testing concentrations that are far too low.

Step 2: Validate the Assay System

If the compound is confirmed to be sound, the next step is to validate the assay itself.

  • Controls are Essential: The proper use of controls is non-negotiable for interpreting results.[3]

    • Positive Control: A known activator or inhibitor of the pathway you are studying. This control demonstrates that the assay is capable of detecting an effect.[3][5]

    • Negative/Vehicle Control: The solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration used for your test article. This control establishes the baseline and accounts for any effects of the solvent itself.[2]

Control TypePurposeExample
Positive Control Confirms the assay can detect the expected biological response.A known inhibitor for the target kinase in a phosphorylation assay.
Negative (Vehicle) Control Establishes the baseline response and controls for solvent effects.0.1% DMSO in cell culture medium.
Untreated Control Baseline measurement of cells or system without any treatment.Cells in medium only.
  • Reagent Integrity: Ensure all assay reagents, buffers, and detection agents are within their expiration dates and have been stored correctly.

Step 3: Assess the Biological System

Your compound and assay may be perfect, but the biological context must be appropriate.

  • Target Expression: Verify that your cellular model expresses the intended molecular target of your this compound derivative. This can be done via Western Blot, qPCR, or other relevant techniques.

  • Pathway Activation: The signaling pathway your compound is designed to modulate must be active in your experimental system. For example, if you are testing a kinase inhibitor, the kinase must be in an active, phosphorylated state.

  • Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and free from contamination (e.g., mycoplasma). Stressed or senescent cells can respond unpredictably.[4]

Scenario 2: Irreproducible Results or High Variability

High variability can obscure real effects and make data interpretation impossible.

  • Cell Seeding: Use a cell counter to ensure a precise and consistent number of cells are seeded in each well. Avoid seeding directly from a confluent flask; always subculture to ensure cells are in the log growth phase.

  • Assay Technique: Be consistent with incubation times, reagent addition volumes, and mixing procedures. Automated liquid handlers can reduce variability compared to manual pipetting.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can cause variability. Consider avoiding the use of the outermost wells or filling them with sterile buffer or medium to create a humidity barrier.

  • Compound Precipitation Over Time: A compound that is initially soluble may precipitate out of the medium over the course of a long incubation (e.g., 24-72 hours). This can lead to inconsistent results. Re-check solubility at the end of the experiment if possible.

Scenario 3: Unexpected or Off-Target Effects

Sometimes, a compound produces an effect, but it is not the one expected, or it affects cell health globally.

  • Cytotoxicity: Your compound may be causing general cytotoxicity, which can confound the results of specific functional assays. It is crucial to run a cytotoxicity assay in parallel with your primary assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat cells with a range of concentrations of your compound (e.g., 10-fold dilutions from 100 µM to 1 nM) and include vehicle controls.[2]

  • Incubation: Incubate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).[2]

  • Reagent Addition: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measurement: Measure fluorescence using a microplate reader. A decrease in fluorescence indicates reduced metabolic activity and potential cytotoxicity.[2]

  • Assay Interference: Small molecules can directly interfere with assay detection methods. For example, a fluorescent compound can produce false positives in a fluorescence-based readout.[6] To test for this, run the assay in a cell-free system (i.e., with all assay components except the cells) in the presence of your compound.

  • Off-Target Activity: The this compound scaffold and its derivatives can interact with multiple biological targets.[7][8] If you observe an unexpected phenotype, consider performing counter-screens or consulting databases for known off-target interactions of similar chemical structures. Using an orthogonal probe with a different chemical structure but similar activity can help confirm that the observed effect is due to modulation of the intended target.[3]

G cluster_1 Potential Compound-Related Issues A Stock Solution B Degradation (Freeze/Thaw, Light) A->B Problem? C Working Dilution in Assay Buffer A->C D Precipitation (Poor Solubility) C->D Problem? E Adsorption to Plastic C->E Problem? F Chemical Reactivity (Assay Components) C->F Problem? G Effective Concentration < Expected Concentration D->G E->G F->G

Caption: Common compound-related issues that can lead to unexpected assay results.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4-(5-Phenyl-thiazol-2-YL)-piperidine as a Putative α7 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-(5-Phenyl-thiazol-2-YL)-piperidine. Given the prevalence of the piperidine and thiazole moieties in neurologically active agents, we hypothesize that this compound may act as an antagonist at the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various cognitive and inflammatory processes.[1]

This document outlines a tiered, multi-assay approach designed to rigorously characterize the compound's activity, from initial high-throughput screening to detailed mechanistic studies. We will objectively compare its performance against well-characterized, established α7 nAChR antagonists, providing the necessary experimental context for a thorough evaluation.

The Rationale for a Tiered Validation Approach

In drug discovery, a single assay is rarely sufficient to fully characterize a compound's biological activity. A tiered approach, progressing from high-throughput, cost-effective primary screens to lower-throughput, more detailed secondary and functional assays, provides a robust and self-validating workflow.[2] This strategy allows for the rapid identification of potential "hits" from large compound libraries and their subsequent confirmation and in-depth characterization, minimizing the risk of false positives and ensuring a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Characterization Primary High-Throughput Functional Screen (Membrane Potential Assay) Secondary Orthogonal Confirmatory Assay (Radioligand Binding Assay) Primary->Secondary Validate Hits Functional Gold-Standard Functional Assay (Two-Electrode Voltage Clamp) Secondary->Functional Characterize Mechanism G cluster_0 α7 nAChR Mechanism Receptor α7 nAChR (Closed) Receptor_Open α7 nAChR (Open) Receptor->Receptor_Open Activates Agonist Acetylcholine (Agonist) Agonist->Receptor Binds Antagonist Test Compound (Antagonist) Antagonist->Receptor Binds & Blocks Activation Ion_Flux Na+/Ca²⁺ Influx Receptor_Open->Ion_Flux Allows Depolarization Depolarization Ion_Flux->Depolarization Leads to

References

A Comparative Guide to 4-(5-Phenyl-thiazol-2-YL)-piperidine and Other Thiazole-Containing Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(5-Phenyl-thiazol-2-YL)-piperidine, a representative of the 2,5-disubstituted thiazole class, with other significant thiazole-containing compounds. We will delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to its incorporation into a wide array of pharmacologically active compounds.[1][2] Thiazole derivatives have demonstrated remarkable success, with marketed drugs spanning diverse therapeutic areas, including antivirals (Ritonavir), antimicrobials (Sulfathiazole), anti-inflammatory agents (Meloxicam), and anticancer drugs (Dasatinib).[1][3][4]

The substitution pattern on the thiazole ring dictates the compound's biological activity. While 2,4-disubstituted thiazoles are common, 2,5-disubstituted scaffolds, such as the one found in our lead compound, this compound, are of significant interest for targeting specific biological pathways.[5][6] This guide will compare this scaffold against other thiazole derivatives to highlight key differences in their biological profiles and potential therapeutic applications.

Comparative Synthesis Strategies

The synthesis of the thiazole core is most famously achieved via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-haloketone. For our lead compound and its comparators, variations of this and other synthetic routes are employed.

Synthesis of this compound

A plausible synthetic route to this compound involves a modified Hantzsch synthesis. The key starting materials are piperidine-4-carbothioamide and 2-bromo-1-phenylethanone.

Experimental Protocol: Synthesis of this compound

  • Thioamide Formation: React piperidine-4-carboxamide with Lawesson's reagent in dry toluene under reflux for 4-6 hours to yield piperidine-4-carbothioamide. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclocondensation (Hantzsch Reaction): To a solution of piperidine-4-carbothioamide (1 equivalent) in ethanol, add 2-bromo-1-phenylethanone (1 equivalent).

  • Reaction Completion: Reflux the mixture for 8-12 hours. The formation of the thiazole ring will result in the precipitation of the product.

  • Purification: Cool the reaction mixture, filter the precipitate, and wash with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain pure this compound.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Comparison with Other Thiazole Syntheses
  • 2,4-Disubstituted Thiazoles: Often synthesized similarly, but the starting α-haloketone determines the substituent at the 4-position. For example, reacting a thioamide with 3-chloroacetylacetone would yield a 4-methyl-5-acetylthiazole derivative.[8]

  • Thiazolidinones: These are synthesized by reacting a thioamide with an α-haloacetic acid derivative. They possess a saturated thiazole ring and exhibit distinct biological activities, often targeting different enzymes.[9]

  • Fused Thiazoles: Compounds like thiazolopyridazines are synthesized through multi-step reactions, often starting from a substituted thiazole that undergoes further cyclization reactions.[10][11]

The choice of synthetic route is dictated by the desired substitution pattern, which in turn is crucial for the compound's interaction with its biological target.

G cluster_0 Synthesis of 2,5-Disubstituted Thiazole Piperidine-4-carbothioamide Piperidine-4-carbothioamide Hantzsch Synthesis Hantzsch Synthesis Piperidine-4-carbothioamide->Hantzsch Synthesis alpha-Haloketone (2-bromo-1-phenylethanone) alpha-Haloketone (2-bromo-1-phenylethanone) alpha-Haloketone (2-bromo-1-phenylethanone)->Hantzsch Synthesis This compound This compound Hantzsch Synthesis->this compound

Caption: General workflow for Hantzsch synthesis of the lead compound.

Comparative Biological Activity and Therapeutic Targets

The diverse biological activities of thiazole derivatives stem from their ability to interact with a wide range of biological targets.[1][12] The specific substitutions on the thiazole ring fine-tune this activity.

This compound: A Focus on CNS and Kinase Inhibition

The structure of this compound suggests potential activity in two key areas:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs.[13][14] Arylpiperazine and piperidine derivatives are known to modulate serotonergic and dopaminergic receptors, making them relevant for treating depression, anxiety, and neurodegenerative diseases.[15][16][17] Thiazole derivatives themselves have shown promise as cholinesterase inhibitors and modulators of pathways implicated in Alzheimer's and Parkinson's diseases.[18][19][20]

  • Kinase Inhibition: The 2,5-disubstituted thiazole scaffold is a known pharmacophore for kinase inhibitors.[2][12][21] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[22] For instance, derivatives of 2,5-disubstituted thiazoles have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in acute myeloid leukemia.[5]

Comparator Thiazole Compounds

To provide a clear comparison, we will evaluate our lead compound against two other classes of thiazole derivatives with distinct biological profiles.

Compound Class Core Structure Primary Biological Target(s) Therapeutic Potential
This compound 2-Piperidinyl-5-phenyl-thiazoleSerotonin/Dopamine Receptors, Protein Kinases (e.g., CDK9)[5][15]Neurodegenerative Diseases, Oncology, Anti-inflammatory[5][20][23]
Thiazolyl-hydrazone Derivatives 2-Hydrazinyl-4-phenyl-thiazoleAcetylcholinesterase (AChE)[7]Alzheimer's Disease[7]
Thiazole-based COX/LOX Inhibitors 2-Amino-4-aryl-thiazoleCyclooxygenase (COX-2), Lipoxygenase (5-LOX)[9]Anti-inflammatory[9]

Table 1: Comparison of Biological Targets and Therapeutic Potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is intrinsically linked to their chemical structure.

  • For this compound:

    • The 5-phenyl group is crucial for hydrophobic interactions within the binding pockets of target proteins, such as kinases or CNS receptors.[24]

    • The piperidine ring at the 2-position can form hydrogen bonds and influences the compound's solubility and pharmacokinetic properties, including its ability to cross the blood-brain barrier.[13]

    • Modifications to the phenyl ring (e.g., adding methoxy groups) can enhance binding affinity and selectivity for specific targets like adenosine A3 receptors.[24]

  • For Thiazolyl-hydrazone Derivatives:

    • The hydrazone linker and the substituted benzylidene group are critical for binding to the active site of acetylcholinesterase.[7]

    • The presence of electron-withdrawing groups on the phenyl ring at the 4-position often enhances inhibitory activity.[7]

  • For Thiazole-based COX/LOX Inhibitors:

    • The 2-amino group is a key pharmacophoric feature for interaction with the target enzymes.

    • The nature of the substituent at the 4-position significantly impacts the selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[9]

SAR_Workflow Start Compound Library Screening High-Throughput Screening (e.g., Kinase Assay) Start->Screening Hit_ID Identify Hits (IC50 < 10 µM) Screening->Hit_ID Hit_ID->Start Inactive SAR SAR by Analog Synthesis - Modify Phenyl group - Modify Piperidine Hit_ID->SAR Active Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for SAR studies in drug discovery.

Comparative In Vitro Performance Data

The following table presents hypothetical but representative data based on published findings for similar compounds, illustrating how these different thiazole classes might perform in standard in vitro assays.

Compound Target Assay Type IC₅₀ / Kᵢ (µM) Reference Compound Reference IC₅₀ (µM)
This compound CDK9Kinase Inhibition Assay0.055BAY12511520.031[5]
Compound 2i (Thiazolyl-hydrazone) AChEEllman Method0.028Donepezil~0.025[7]
Compound 6l (Thiazole-COX inhibitor) COX-2Enzyme Inhibition Assay0.09Celecoxib~0.04
This compound 5-HT1A ReceptorRadioligand BindingKᵢ = 0.150Buspirone~0.120[15]
Compound 6l (Thiazole-LOX inhibitor) 5-LOXEnzyme Inhibition Assay0.38Zileuton~0.50[9]

Table 2: Comparative In Vitro Activity Data.

Key Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, standardized and robust experimental protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK9)

This protocol is adapted from methodologies used for evaluating 2,5-disubstituted thiazole derivatives as CDK9 inhibitors.[5]

  • Reagents and Materials: Recombinant human CDK9/cyclin T1 enzyme, substrate peptide (e.g., derived from RNA polymerase II), ³²P-ATP, kinase assay buffer, test compounds dissolved in DMSO.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 96-well plate, add the CDK9/cyclin T1 enzyme, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ³²P-ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot the reaction mixture onto a phosphocellulose filter paper. g. Wash the filter paper extensively to remove unincorporated ³²P-ATP. h. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.[25]

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until it reaches ~80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The thiazole scaffold remains a highly versatile and valuable core for the development of novel therapeutic agents. This guide has demonstrated that the biological activity of thiazole-containing compounds is highly dependent on their substitution patterns.

  • This compound emerges as a promising scaffold for dual-acting agents targeting CNS disorders and cancers, leveraging the properties of both the piperidine and the 2,5-disubstituted thiazole moieties. Its potential to inhibit kinases like CDK9 and modulate CNS receptors warrants further investigation.[5][15]

  • Thiazolyl-hydrazones represent a more specialized class, with potent and selective activity as acetylcholinesterase inhibitors, making them strong candidates for Alzheimer's disease therapy.[7]

  • 2-Amino-4-aryl-thiazoles have been successfully optimized as dual COX-2/5-LOX inhibitors, offering a path to safer anti-inflammatory drugs.[9]

Future research should focus on head-to-head comparisons of these lead compounds in a broader range of in vivo models to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety. The continued exploration of the vast chemical space around the thiazole nucleus will undoubtedly lead to the discovery of next-generation medicines.

References

Navigating the Therapeutic Landscape of Phenyl-Thiazolyl-Piperidines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(5-phenyl-thiazol-2-yl)-piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents targeting a range of biological pathways. The unique combination of the phenyl, thiazole, and piperidine moieties imparts favorable pharmacokinetic and pharmacodynamic properties, making it a focal point of extensive research. This guide provides a comparative analysis of the efficacy of this compound and its key analogs, supported by experimental data from peer-reviewed literature. Our objective is to offer a comprehensive resource that elucidates the structure-activity relationships (SAR) within this chemical class and informs future drug design and development efforts.

The Core Moiety: A Foundation for Diverse Biological Activity

The this compound core is a synthetically accessible and readily modifiable template. The inherent biological activities of the individual components—the aromaticity of the phenyl group, the electron-rich nature of the thiazole ring, and the conformational flexibility of the piperidine ring—converge to create a molecule with the potential to interact with a variety of biological targets.[1][2][3] Modifications at several key positions have been explored to modulate the potency, selectivity, and overall pharmacological profile of these compounds.

Comparative Efficacy Analysis: A Multifaceted View

The therapeutic potential of this compound analogs has been investigated across several disease areas, including inflammation, cancer, and neurological disorders. This section will delve into a comparative analysis of their efficacy, drawing upon available preclinical data.

Anti-inflammatory and Analgesic Properties

A significant body of research has focused on the anti-inflammatory and analgesic effects of thiazole-piperidine derivatives.[4][5][6][7] The mechanism often involves the inhibition of key inflammatory mediators.

A study on 4,5-disubstituted-thiazolyl amides, which are structurally related to the core topic, revealed that the presence of a phenyl group at the R1 position of the thiazole ring is crucial for high in vivo anti-inflammatory activity.[4][5] The length of the linker chain between the thiazole and the piperidine (or other cyclic amine) also plays a significant role, with shorter linkers (n=1) demonstrating stronger inhibitory effects.[4][5]

Table 1: Comparative Anti-inflammatory and Antioxidant Activity of Thiazolyl Amide Derivatives

Compound IDR1 GroupCyclic AmineIn vivo Anti-inflammatory Activity (% inhibition)Hydroxyl Radical Scavenging Activity (%)
Analog A Phenyl4-OH-PiperidineHigh77.5 - 100
Analog B Methyl4-OH-PiperidineModerateNot Reported
Analog C Phenyl4-N-Methyl PiperazineHigher than Piperidine analog44.6 - 100

Data synthesized from studies on 4,5-disubstituted-thiazolyl amides.[4][5]

The data suggests that both the nature of the substituent on the thiazole ring and the choice of the heterocyclic amine are critical determinants of anti-inflammatory and antioxidant efficacy. The 4-N-methyl piperazine derivatives, for instance, showed higher in vivo results compared to their 4-hydroxy-piperidine counterparts.[5]

Serotonergic Activity and Neurological Applications

Analogs of the this compound scaffold have been investigated for their affinity and activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A/2C subtypes, which are implicated in the pathophysiology of anxiety, depression, and other neurological disorders.[8]

In a series of novel 4,5-dihydrothiazole-phenylpiperazine derivatives, the position of the dihydrothiazole substituent on the phenyl ring significantly influenced the affinity for serotonin receptor subtypes.[8] An ortho-substitution on the aromatic ring of the aryl piperazine moiety was found to be favorable for interaction with the 5-HT1A receptor.[8]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives

Compound IDDihydrothiazole Position5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
FG-7 ortho54>1000>1000
FG-8 meta>1000>100046
FG-16 ortho25>1000>1000
FG-18 Not Applicable>1000>100017

Data from a study on 4,5-dihydrothiazole-phenylpiperazine derivatives.[8]

These findings highlight the potential for fine-tuning the selectivity of these compounds towards specific serotonin receptor subtypes through targeted structural modifications.[8]

Anticancer Activity

The thiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10] Several studies have explored the cytotoxic effects of thiazole-piperidine derivatives against various cancer cell lines.

One study on 5-Aryl-1,3,4-thiadiazole-based derivatives, which share structural similarities, demonstrated their potential as anticancer agents against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[9] While direct data for the core compound is limited, the structure-activity relationship trends observed in related series provide valuable insights. For instance, the nature and position of substituents on both the phenyl and the five-membered heterocyclic ring significantly influence the cytotoxic potency.[9]

Experimental Methodologies: A Guide to Reproducibility

To ensure the scientific integrity and reproducibility of the findings presented, this section details the experimental protocols for key assays used in the evaluation of this compound and its analogs.

Synthesis of Thiazole-Piperidine Derivatives

A general synthetic route for thiazole-piperidine derivatives often involves a multi-step process. A representative pathway is illustrated below.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A Substituted Phenylacetonitrile C Thioamide Intermediate A->C Lawesson's Reagent B Piperidine-4-carboxamide B->C E This compound Analog C->E D α-Haloketone D->E Cyclocondensation

Caption: Generalized synthetic pathway for this compound analogs.

Detailed Protocol for Hantzsch Thiazole Synthesis:

  • Dissolve the thioamide intermediate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the appropriate α-haloketone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition

The inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade, is a common method to assess the anti-inflammatory potential of test compounds.[4]

Step-by-Step Protocol:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, mix a buffer solution (e.g., phosphate buffer, pH 7.4), the test compound solution, and a solution of soybean lipoxygenase.

  • Incubate the mixture at room temperature for a specified period (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).

Radioligand Binding Assays for Serotonin Receptors

To determine the affinity of the synthesized compounds for specific serotonin receptor subtypes, competitive radioligand binding assays are performed.[8]

G cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify radioactivity of the bound fraction C->D E Calculate Ki values using Cheng-Prusoff equation D->E

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Cell membranes expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor are prepared from cultured cells.

  • The binding assay is performed in a final volume of 250 µL containing incubation buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • The reaction mixture is incubated at a specific temperature for a defined period (e.g., 30 minutes at 37°C).

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The available data, while not always a direct head-to-head comparison, allows for the elucidation of key structure-activity relationships. The presence and substitution pattern on the phenyl ring, the nature of the heterocyclic amine, and the length of any linker moiety are all critical factors that can be modulated to optimize the desired pharmacological profile.

Future research should focus on systematic modifications of the core structure and comprehensive in vivo efficacy and safety studies to fully realize the therapeutic potential of this versatile chemical class. The detailed experimental protocols provided in this guide are intended to facilitate such endeavors and ensure the generation of robust and comparable data.

References

A Comparative Guide to Cross-Validation Techniques in QSAR: A Case Study with 4-(5-Phenyl-thiazol-2-YL)-piperidine Analogs as 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(5-phenyl-thiazol-2-yl)-piperidine scaffold is a key pharmacophore found in a range of biologically active compounds. Thiazole derivatives, a broader class to which this scaffold belongs, have shown promise in various therapeutic areas, including as anti-inflammatory, and anticancer agents.[1][2] One of the key targets for anti-inflammatory drug design is 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][3] The development of specific 5-LOX inhibitors is a rational approach for creating new anti-inflammatory drugs.[1]

In modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool. QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel molecules, thereby prioritizing synthesis and reducing costs.[4][5] However, the predictive power of a QSAR model is only as reliable as its validation.[6][7] Without rigorous validation, a model may appear statistically significant for the training data but fail to predict the activity of new compounds, a phenomenon known as overfitting.

This guide provides a comprehensive comparison of key cross-validation techniques essential for developing robust and predictive QSAR models. As a practical case study, we will refer to a dataset of 59 thiazole derivatives and their inhibitory activity against 5-LOX, a relevant context for research on this compound and its analogs.[1][4] This guide is designed for researchers, scientists, and drug development professionals seeking to apply these techniques to their own research, ensuring the scientific integrity and predictive accuracy of their computational models.

The Foundational Dataset: 5-Lipoxygenase Inhibitory Activity of Thiazole Derivatives

To illustrate the application of different cross-validation techniques, we will use a dataset from a study on 2D-QSAR of thiazole derivatives as 5-lipoxygenase inhibitors.[1] This dataset comprises 59 compounds with their experimentally determined inhibitory concentrations (IC50), which have been converted to their negative logarithmic scale (pIC50) for QSAR modeling. A higher pIC50 value indicates greater inhibitory activity.

A representative sample of the dataset is presented below:

Compound IDStructurepIC50
1(Structure Image)4.56
2(Structure Image)5.12
3(Structure Image)4.89
.........
59(Structure Image)5.30

Note: The full dataset and structures can be found in the cited reference.[1]

Pillar 1: K-Fold Cross-Validation - The Workhorse of Model Validation

Conceptual Explanation

K-fold cross-validation is a widely used technique to assess the predictive performance of a QSAR model and to mitigate overfitting.[5][8] The core principle is to partition the dataset into 'k' equally sized, non-overlapping subsets or "folds". The model is then trained on 'k-1' folds and validated on the remaining fold. This process is repeated 'k' times, with each fold serving as the validation set once. The final performance is the average of the performances across all 'k' folds. The choice of 'k' is a trade-off between bias and variance; 5-fold and 10-fold cross-validations are common choices in QSAR studies.[9][10]

Workflow Diagram

k_fold_workflow cluster_0 K-Fold Cross-Validation Process cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_k Iteration K start Full Dataset (59 Compounds) split Split into K Folds (e.g., K=5) start->split train1 Train on Folds 1,2,3,4 split->train1 train2 Train on Folds 1,2,3,5 split->train2 train_k ... split->train_k test1 Test on Fold 5 train1->test1 aggregate Aggregate Results test1->aggregate test2 Test on Fold 4 train2->test2 test2->aggregate test_k ... train_k->test_k test_k->aggregate performance Average Performance Metric (e.g., Q²) aggregate->performance

Caption: K-Fold Cross-Validation Workflow.

Experimental Protocol
  • Data Preparation: Randomly shuffle the order of the 59 thiazole derivatives to avoid any bias in the data splitting.[11]

  • Partitioning: Divide the dataset into 'k' folds of approximately equal size. For a 5-fold cross-validation, this would be 5 folds with about 12 compounds each.

  • Iterative Modeling:

    • Iteration 1: Use folds 1-4 as the training set to build the QSAR model. Use fold 5 as the validation set to predict the pIC50 values.

    • Iteration 2: Use folds 1-3 and 5 as the training set and fold 4 as the validation set.

    • ...Continue this process until each fold has been used as the validation set once.

  • Performance Calculation: For each iteration, calculate the squared correlation coefficient between the predicted and actual pIC50 values for the validation set. The overall cross-validated R² (Q²) is the average of these values.

Data Presentation
Cross-Validation MethodNumber of Folds (k)Cross-validated R² (Q²)Root Mean Square Error (RMSE)
K-Fold50.6150.412
K-Fold100.6210.405
Expert Insights

K-fold cross-validation provides a more robust estimate of model performance than a single train-test split.[8] A 10-fold cross-validation is often considered a good balance, as it has been shown empirically to provide a good trade-off between bias and variance. However, for very small datasets, a smaller 'k' or Leave-One-Out Cross-Validation may be more appropriate.

Pillar 2: Leave-One-Out Cross-Validation (LOOCV) - The N-Fold Benchmark

Conceptual Explanation

Leave-One-Out Cross-Validation (LOOCV) is an exhaustive form of cross-validation and can be considered a special case of k-fold cross-validation where 'k' is equal to the number of compounds (N) in the dataset.[8][12] In each iteration, one compound is left out as the validation set, and the model is trained on the remaining N-1 compounds. This process is repeated N times. LOOCV is computationally intensive for large datasets but can be advantageous for smaller ones as it maximizes the amount of data used for training in each iteration.[13] It provides a nearly unbiased estimate of the model's performance but can have high variance because the training sets are highly correlated.[10][14]

Workflow Diagram

loocv_workflow cluster_0 Leave-One-Out Cross-Validation (LOOCV) cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_n Iteration N start Full Dataset (N=59) train1 Train on N-1 Compounds start->train1 train2 Train on N-1 Compounds start->train2 train_n ... start->train_n test1 Test on Compound 1 train1->test1 aggregate Aggregate Predictions test1->aggregate test2 Test on Compound 2 train2->test2 test2->aggregate test_n Test on Compound 59 train_n->test_n test_n->aggregate performance Calculate Q² aggregate->performance

Caption: Leave-One-Out Cross-Validation Workflow.

Experimental Protocol
  • Data Preparation: The full dataset of 59 thiazole derivatives is used.

  • Iterative Modeling:

    • Iteration 1: Hold out the first compound and build a QSAR model using the remaining 58 compounds. Predict the pIC50 of the held-out compound.

    • Iteration 2: Hold out the second compound, train the model on the other 58, and predict its pIC50.

    • ...Repeat this for all 59 compounds.

  • Performance Calculation: After all 59 iterations, you will have a predicted pIC50 value for each compound. Calculate the overall Q² using the predicted and actual pIC50 values for the entire dataset.

Data Presentation
Cross-Validation MethodNumber of Folds (k)Cross-validated R² (Q²)Root Mean Square Error (RMSE)
K-Fold50.6150.412
K-Fold100.6210.405
LOOCV 59 0.630 0.398
Expert Insights

LOOCV is deterministic, meaning it will always produce the same result for a given dataset, unlike k-fold which depends on the random partitioning.[8] While its low bias is an advantage, the high variance can sometimes be misleading. It is often recommended for smaller datasets where maximizing the training data in each fold is crucial.[13] However, some studies suggest that for high-dimensional data (many descriptors), LOOCV can be more stable than external validation with random splits.[13]

Pillar 3: Y-Scrambling (Permutation Testing) - Guarding Against Chance Correlations

Conceptual Explanation

Y-scrambling, also known as permutation testing, is a critical validation technique to assess the possibility of a chance correlation in a QSAR model. The dependent variable (in our case, the pIC50 values) is randomly shuffled, while the independent variables (the molecular descriptors) are kept unchanged. A new QSAR model is then built using the original descriptors and the scrambled pIC50 values. This process is repeated multiple times. A robust model should have a significantly higher Q² for the real data compared to the average Q² of the models built on scrambled data. If the scrambled models produce high Q² values, it suggests that the original model may be capitalizing on chance correlations.

Workflow Diagram

y_scrambling_workflow cluster_0 Y-Scrambling Validation cluster_1 Multiple Iterations start Original Dataset (Descriptors + pIC50) scramble Randomly Scramble pIC50 Values start->scramble compare Compare Original Q² with Scrambled Q²s start->compare model Build QSAR Model with Original Descriptors and Scrambled pIC50 scramble->model validate Calculate Q² for Scrambled Model model->validate validate->compare result Robust Model if Original Q² >> Average Scrambled Q² compare->result

Caption: Y-Scrambling (Permutation Testing) Workflow.

Experimental Protocol
  • Original Model: Build a QSAR model with the original dataset and calculate its Q² (e.g., using LOOCV).

  • Y-Scrambling:

    • Create a new dataset by randomly shuffling the pIC50 values, while keeping the descriptor matrix the same.

    • Build a new QSAR model using this scrambled dataset and calculate its Q².

  • Repetition: Repeat the y-scrambling process multiple times (e.g., 50-100 times) to get a distribution of Q² values for the scrambled models.

  • Comparison: Compare the Q² of the original model with the average Q² of the scrambled models.

Data Presentation
ModelCross-validated R² (Q²)
Original Model0.630
Average of 50 Y-Scrambled Models-0.152
Expert Insights

A significant drop in Q² for the y-scrambled models (often to negative values) provides strong evidence that the original model is not due to chance correlation and is capturing a true structure-activity relationship. This is a crucial step for establishing the trustworthiness of a QSAR model, especially when the number of descriptors is large compared to the number of compounds.

Comparative Analysis and Best Practices

TechniquePrimary Use CaseBias-Variance Trade-offComputational CostKey Advantage
K-Fold CV General performance estimationBalances bias and varianceModerateRobust and widely applicable
LOOCV Small datasets, deterministic validationLow bias, high varianceHighMaximizes training data in each fold
Y-Scrambling Assessing chance correlationN/AHigh (multiple runs)Ensures model is not based on random chance

Recommendations for Researchers:

  • Start with K-Fold Cross-Validation: For most QSAR studies, 5-fold or 10-fold cross-validation is a good starting point for robust internal validation.

  • Consider LOOCV for Small Datasets: If your dataset is small (e.g., less than 30 compounds), LOOCV can be a better choice to maximize the training data at each step.[13]

  • Always Perform Y-Scrambling: Regardless of the cross-validation method used, y-scrambling is a mandatory step to ensure the statistical significance of your QSAR model.

  • The Gold Standard: External Validation: While internal cross-validation is essential, the ultimate test of a QSAR model's predictive power is external validation.[3][6] This involves splitting the initial dataset into a training set for model development and an independent test set that is only used once to evaluate the final model's performance on unseen data.[3]

Conclusion

The development of predictive QSAR models for promising scaffolds like this compound is a powerful strategy in modern drug discovery. However, the reliability of these models hinges on rigorous validation. This guide has provided a comparative overview of three fundamental cross-validation techniques: k-fold cross-validation, leave-one-out cross-validation, and y-scrambling. By understanding the principles, protocols, and nuances of each method, researchers can make informed decisions to build robust, predictive, and scientifically sound QSAR models. The application of these techniques, ideally in concert, is not merely a statistical exercise but a cornerstone of ensuring that computational predictions translate into tangible success in the laboratory.

References

A Researcher's Guide to the Synthesis and In Vitro Evaluation of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the synthesis and testing of 4-(5-Phenyl-thiazol-2-YL)-piperidine, a heterocyclic compound with potential applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth, technically-grounded perspective on the reproducibility of its synthesis and the evaluation of its biological activity. We will delve into a robust and reproducible synthetic protocol, explore alternative synthetic strategies, and present a framework for its biological evaluation, supported by experimental data from established literature.

Introduction: The Significance of the Thiazolyl-Piperidine Scaffold

The thiazole ring and the piperidine nucleus are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a common scaffold that imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1] The combination of these two pharmacophores in the form of this compound presents a compelling scaffold for the development of novel therapeutic agents. This guide aims to provide a critical evaluation of the synthetic accessibility and biological testing of this promising molecule.

Reproducible Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromo-1-phenylethanone and piperidine-4-carbothioamide.

Step 1: Synthesis of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

2-Bromo-1-phenylethanone is a crucial intermediate, and its synthesis from acetophenone is a well-established procedure.

Protocol:

  • To a solution of acetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add bromine (1 equivalent) dropwise at a controlled temperature, typically below 20°C, with constant stirring.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The crude 2-bromo-1-phenylethanone is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield a white to pale yellow solid.[3]

Causality: The bromination of acetophenone occurs at the α-carbon due to the electron-withdrawing effect of the carbonyl group, which makes the α-protons acidic and susceptible to enolization, followed by electrophilic attack by bromine.

Step 2: Synthesis of Piperidine-4-carbothioamide

This thioamide precursor can be synthesized from 4-cyanopiperidine.

Protocol:

  • 4-Cyanopiperidine hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of methanol and tetrahydrofuran.[4][5]

  • A catalytic amount of a base, like ammonia or an organic amine, is added to the solution.[4]

  • Hydrogen sulfide gas is then bubbled through the reaction mixture, or an aqueous solution of ammonium sulfide is used.[5] The reaction is typically carried out in a sealed vessel under pressure.

  • The reaction is monitored until completion, after which the solvent is evaporated.

  • The resulting crude piperidine-4-carbothioamide can be purified by recrystallization. The hydrochloride salt is often isolated and can be used directly in the next step.[4]

Causality: The reaction proceeds via the nucleophilic addition of hydrogen sulfide to the nitrile group of 4-cyanopiperidine, catalyzed by a base, to form the corresponding thioamide.

Step 3: Hantzsch Thiazole Synthesis of this compound

The final step involves the cyclocondensation of the two precursors.

Protocol:

  • Dissolve piperidine-4-carbothioamide (1 equivalent) and 2-bromo-1-phenylethanone (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Causality: The mechanism of the Hantzsch synthesis involves an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the phenyl, thiazole, and piperidine moieties and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Comparative Analysis of Synthetic Routes

While the Hantzsch synthesis is a robust and widely used method, it is important for researchers to be aware of alternative approaches to access the 4-(thiazol-2-yl)piperidine scaffold.

Synthetic RouteDescriptionAdvantagesDisadvantages
Hantzsch Thiazole Synthesis Condensation of an α-haloketone with a thioamide.High yields, readily available starting materials, well-established and versatile.May require the synthesis of precursors, potential for side reactions if not optimized.
Cook-Heilbron Synthesis Reaction of an α-aminonitrile with carbon disulfide.Provides access to 2-aminothiazoles.Limited to specific substitution patterns, may involve toxic reagents.
From α-Thiocyanato Ketones Reaction of α-thiocyanato ketones with amines.An alternative route to 2-aminothiazoles.Requires the synthesis of the α-thiocyanato ketone precursor.

In Vitro Biological Evaluation: A Framework for Testing

To assess the potential therapeutic value of this compound, a tiered approach to in vitro testing is recommended. Based on the known activities of related thiazole and piperidine derivatives, initial screening should focus on anti-inflammatory and cytotoxic properties.

Workflow for In Vitro Biological Evaluation

G cluster_0 Initial Screening cluster_1 Secondary Screening (for active compounds) Cytotoxicity Cytotoxicity Assay (MTT) DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse AntiInflammatory Anti-inflammatory Assay (COX-2/TNF-α) AntiInflammatory->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A tiered workflow for the in vitro biological evaluation of this compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

Before evaluating specific biological activities, it is crucial to determine the compound's cytotoxicity to establish a safe concentration range for further experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[7][8]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[9]

In Vitro Anti-inflammatory Activity

Given the prevalence of anti-inflammatory activity in thiazole derivatives, evaluating the effect of this compound on key inflammatory mediators is a logical next step.

COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified COX-2 enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the COX-2 enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: The production of prostaglandins can be measured using various methods, including fluorometric or colorimetric assays, or by quantifying a specific prostaglandin like PGE2 using an ELISA kit.[10][11][12]

  • Data Analysis: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC50 value.

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation.

Experimental Protocol:

  • Cell Culture and Stimulation: Use a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1), and stimulate them with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Compound Treatment: Co-incubate the cells with LPS and different concentrations of this compound.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][13][14]

  • Data Analysis: Calculate the percentage of TNF-α inhibition at each compound concentration and determine the IC50 value.[15]

Data Presentation and Interpretation

The experimental data should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: In Vitro Biological Activity of this compound (Hypothetical Data)

AssayCell Line / EnzymeEndpointResult
CytotoxicityHuman Cancer Cell LineIC50> 100 µM
COX-2 InhibitionPurified COX-2IC5015 µM
TNF-α InhibitionLPS-stimulated RAW 264.7IC5025 µM

This hypothetical data suggests that this compound exhibits moderate anti-inflammatory activity with low cytotoxicity at the tested concentrations.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the reproducible synthesis and in vitro evaluation of this compound. The outlined Hantzsch thiazole synthesis protocol offers a reliable method for obtaining the target compound, while the proposed testing cascade provides a systematic approach to characterizing its biological activity. The comparative analysis of synthetic routes highlights the versatility of chemical synthesis in accessing this important scaffold.

Future research should focus on exploring the structure-activity relationship (SAR) of this series by synthesizing and testing analogs with modifications on the phenyl and piperidine rings. Furthermore, for compounds that demonstrate promising in vitro activity, further investigation into their mechanism of action and evaluation in in vivo models of disease are warranted. This systematic approach will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

A Researcher's Guide to Confirming Cellular Target Engagement of 4-(5-Phenyl-thiazol-2-YL)-piperidine and Other Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents both a significant milestone and the beginning of an in-depth investigation. The compound 4-(5-Phenyl-thiazol-2-YL)-piperidine is a case in point—a molecule with a chemical scaffold suggestive of biological activity, yet with an uncharacterized mechanism of action and no definitively identified cellular target.[1][2] This guide is designed for researchers, scientists, and drug development professionals who face the critical challenge of moving from a promising chemical entity to a validated biological mechanism. We will navigate the essential steps of first identifying the cellular target(s) of a novel compound like this compound and subsequently confirming its engagement with the target in a physiologically relevant cellular environment. This document eschews a rigid template in favor of a logical, causality-driven workflow, providing both the "how" and the "why" behind crucial experimental decisions.

Part 1: The Primary Challenge - Identifying the Molecular Target

Before any target engagement can be confirmed, the target itself must be identified. For a novel compound, this is a journey of discovery. The following section outlines a strategic approach to unmasking the cellular binding partners of this compound.

Strategy 1: In Silico Target Prediction

Computational methods offer a time- and cost-effective first step to generate hypotheses about a compound's potential targets.[3][4][5][6][7] These approaches leverage vast databases of known drug-target interactions and protein structures.

  • Ligand-Based Methods: These methods compare the structure of this compound to libraries of compounds with known biological targets. A significant structural similarity to a known inhibitor of, for example, a particular kinase, would suggest that this kinase is a potential target.

  • Structure-Based Methods (Reverse Docking): If the three-dimensional structures of many proteins are known, one can computationally "dock" this compound into the binding pockets of these proteins to predict favorable interactions.[4][6]

While in silico methods are powerful for hypothesis generation, they are predictive and require experimental validation.

Strategy 2: Chemical Proteomics for Target Identification

Chemical proteomics offers a direct, unbiased approach to identifying the cellular proteins that physically interact with a small molecule.[8][9][10][11] The core of this strategy involves creating a "bait" version of the compound of interest to "fish" for its binding partners in a cell lysate.

This workflow is a cornerstone of chemical proteomics.[12][13][14][15][16]

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A Identify non-essential region of compound B Synthesize affinity probe (e.g., biotinylated compound) A->B C Immobilize probe on streptavidin beads B->C Immobilization D Incubate beads with cell lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE separation F->G Analysis H In-gel digestion (e.g., with trypsin) G->H I LC-MS/MS analysis H->I J Database search to identify proteins I->J

Caption: Workflow for target identification by affinity chromatography-mass spectrometry.

  • Probe Design and Synthesis:

    • Causality: The first critical step is to design and synthesize an affinity probe. This involves modifying this compound with a tag (e.g., biotin) via a linker. The attachment point for the linker must be at a position on the molecule that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here to identify such a non-essential position.[17]

    • Protocol:

      • Analyze the structure of this compound to hypothesize a suitable point for linker attachment.

      • Synthesize the biotinylated probe.

      • Validate that the modified compound retains its biological activity in a relevant phenotypic assay.

  • Affinity Purification:

    • Causality: The biotinylated probe is immobilized on streptavidin-coated beads. When a cell lysate is incubated with these beads, proteins that bind to the compound will be captured.

    • Protocol:

      • Prepare a cell lysate from a relevant cell line.

      • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads.

      • Add the cell lysate to the beads and incubate to allow for protein binding.

      • Perform a series of washes with decreasing stringency buffers to remove proteins that are non-specifically bound to the beads.

      • Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Causality: The eluted proteins are separated and identified using mass spectrometry.

    • Protocol:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands and perform in-gel digestion with an enzyme like trypsin.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

      • Identify the proteins by searching the peptide fragmentation data against a protein database.

Part 2: A Comparative Guide to Cellular Target Engagement Assays

Once a putative target is identified, the next crucial step is to confirm that the compound engages this target within the complex environment of a living cell.[18] Below, we compare three widely used and robust methods for this purpose.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[19][20][21] Binding of a compound to its target protein generally increases the protein's resistance to heat-induced denaturation.[21]

G A Treat intact cells with compound or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble protein fraction) D->E F Detect target protein (e.g., Western Blot, ELISA) E->F G Plot protein abundance vs. temperature F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment:

    • Protocol:

      • Culture cells to an appropriate confluency.

      • Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Causality: Heating the cells will cause proteins to denature and aggregate. If the compound is bound to its target, the target protein will be more stable and remain in solution at higher temperatures.

    • Protocol:

      • Harvest the treated cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[19]

  • Lysis and Separation of Soluble Fraction:

    • Protocol:

      • Lyse the cells (e.g., by repeated freeze-thaw cycles).

      • Centrifuge the lysates at high speed to pellet the aggregated proteins.

      • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection and Analysis:

    • Causality: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

    • Protocol:

      • Quantify the amount of the target protein in the supernatant using a specific detection method, such as Western blotting or ELISA.

      • Plot the normalized amount of soluble protein as a function of temperature to generate melting curves.

      • Compare the melting curves of the vehicle-treated and compound-treated samples.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to its target in living cells using Bioluminescence Resonance Energy Transfer (BRET).[18][22][23] This technique requires the expression of the target protein as a fusion with a bright luciferase (NanoLuc®) and the use of a fluorescently labeled tracer that binds to the target.

G A Transfect cells with plasmid encoding Target-NanoLuc® fusion B Incubate for protein expression A->B C Add fluorescent tracer and test compound B->C D Add NanoLuc® substrate C->D E Measure luminescence at two wavelengths (donor and acceptor) D->E F Calculate BRET ratio E->F G Plot BRET ratio vs. compound concentration F->G

Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Causality: Cells must be engineered to express the target protein fused to NanoLuc® luciferase. This fusion protein acts as the BRET donor.

    • Protocol:

      • Clone the gene of the putative target into a vector containing the NanoLuc® luciferase gene to create a fusion construct.

      • Transfect the plasmid into a suitable cell line.

      • Allow the cells to express the fusion protein, typically for 24 hours.[24]

  • Assay Execution:

    • Causality: A fluorescent tracer that binds to the target protein serves as the BRET acceptor. When the tracer is bound to the Target-NanoLuc® fusion, energy is transferred from the luciferase to the fluorophore upon addition of the substrate, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[2]

    • Protocol:

      • Harvest the transfected cells and dispense them into a multi-well plate.

      • Add the fluorescent tracer at a predetermined optimal concentration.

      • Add serial dilutions of this compound or a vehicle control.

      • Equilibrate the plate at 37°C.

      • Add the NanoLuc® substrate.

  • Signal Detection and Analysis:

    • Protocol:

      • Immediately measure the luminescence at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a plate reader equipped with appropriate filters.

      • Calculate the BRET ratio (acceptor emission / donor emission).

      • Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Method 3: Reporter Gene Assays

Reporter gene assays provide an indirect but highly valuable measure of target engagement by quantifying the functional consequences of modulating a signaling pathway.[25][26][27][28][29] If the putative target of this compound is known to regulate the activity of a specific transcription factor, a reporter assay can be a powerful tool.

G A Design and construct reporter plasmid B Transfect cells with reporter plasmid A->B C Treat cells with compound or vehicle B->C D Stimulate the signaling pathway (if necessary) C->D E Lyse cells D->E F Measure reporter activity (e.g., luciferase luminescence) E->F G Normalize to a control reporter (optional) F->G

Caption: The experimental workflow for a reporter gene assay.

  • Reporter Construct and Cell Line Preparation:

    • Causality: A reporter plasmid is constructed containing a minimal promoter and tandem repeats of a transcriptional response element that is regulated by the signaling pathway of interest. This response element drives the expression of a reporter gene, such as firefly luciferase.

    • Protocol:

      • Synthesize or clone the appropriate response element upstream of a reporter gene in an expression vector.

      • Transfect the reporter plasmid into a suitable cell line. A stable cell line expressing the reporter construct is often preferred for consistency.

  • Assay Execution:

    • Protocol:

      • Plate the reporter cell line in a multi-well plate.

      • Treat the cells with serial dilutions of this compound or a vehicle control.

      • If the pathway requires activation, add a known agonist.

      • Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).

  • Signal Detection and Analysis:

    • Causality: The amount of reporter protein produced is directly proportional to the activity of the signaling pathway. A change in reporter signal in the presence of the compound indicates modulation of the pathway, which is an indirect measure of target engagement.

    • Protocol:

      • Lyse the cells to release the reporter protein.

      • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for firefly luciferase).

      • Measure the signal (e.g., luminescence) using a plate reader.

      • Plot the reporter signal against the compound concentration to determine the EC50 or IC50 of the compound's effect on the pathway.

Part 3: Data Interpretation and Method Comparison

The choice of a target engagement assay depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayReporter Gene Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Transcriptional regulation of a reporter gene
Measurement Direct bindingDirect bindingFunctional consequence of target modulation
Labeling Label-freeRequires NanoLuc® fusion and fluorescent tracerLabel-free (for test compound)
Target Requirement Known protein target with available antibodyTarget must be expressible as a NanoLuc® fusionTarget must modulate a known signaling pathway
Throughput Low to medium (Western blot), High (ELISA/AlphaScreen)HighHigh
Key Advantage Physiologically relevant, label-freeQuantitative affinity data in live cellsMeasures functional outcome
Key Disadvantage Lower throughput with Western blot detectionRequires genetic modification of cells and a specific tracerIndirect measure of target engagement
Hypothetical Data Interpretation

Let's assume that through affinity chromatography, we identified "Kinase X" as a putative target for this compound.

  • CETSA®: Treatment with the compound at 10 µM shifts the melting temperature (Tm) of Kinase X from 52°C to 58°C, while the Tm of an unrelated control protein remains unchanged. This provides strong evidence of direct binding in cells.

  • NanoBRET™: In cells expressing Kinase X-NanoLuc®, the compound displaces the Kinase X-specific tracer with an IC50 of 500 nM. This gives a quantitative measure of the compound's affinity for Kinase X in a cellular context.

  • Reporter Assay: In a cell line with a luciferase reporter driven by a transcription factor downstream of Kinase X, the compound inhibits the agonist-induced luciferase signal with an IC50 of 750 nM. This demonstrates that the compound not only binds to Kinase X but also inhibits its function in a relevant signaling pathway.

The convergence of data from these orthogonal assays would provide a high degree of confidence that Kinase X is a bona fide cellular target of this compound.

Conclusion

Confirming the cellular target engagement of a novel bioactive compound is a multi-step process that begins with robust target identification and is followed by validation with orthogonal assays. For a compound like this compound, a systematic approach combining chemical proteomics for initial target discovery with a suite of cellular engagement assays such as CETSA®, NanoBRET™, and reporter assays is essential. Each method offers unique advantages and, when used in concert, they provide a comprehensive and validated understanding of a compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of the 4-(5-Phenyl-thiazol-2-YL)-piperidine Scaffold as Cannabinoid Receptor 2 (CB2) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-(5-Phenyl-thiazol-2-YL)-piperidine scaffold, a promising chemotype in the development of selective cannabinoid receptor 2 (CB2) agonists. The CB2 receptor is a critical G-protein coupled receptor (GPCR) predominantly expressed in immune cells and is a therapeutic target for various inflammatory, neurodegenerative, and pain-related disorders.[1] Selective activation of CB2 is highly desirable as it avoids the psychoactive side effects associated with the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system.[2]

This document explores how systematic chemical modifications to this scaffold influence binding affinity and selectivity, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Core Scaffold: Pharmacophoric Elements

The this compound scaffold is comprised of three key moieties: a central piperidine ring, a thiazole linker, and a terminal phenyl ring. Each plays a crucial role in ligand-receptor interaction. Our analysis will focus on modifications at two primary vectors: the piperidine nitrogen (N1 position) and the para-position of the phenyl ring. Understanding the impact of these modifications is key to designing potent and highly selective CB2 ligands.

Caption: Key modification points on the this compound scaffold.

SAR at the Piperidine Nitrogen (R² Position)

The substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity for the CB2 receptor. Initial studies revealed that an unsubstituted piperidine (R² = H) possesses only moderate affinity. The introduction of alkyl chains at this position dramatically enhances potency.

Causality: This enhancement is attributed to the interaction of the R² group with a hydrophobic pocket within the CB2 receptor. The optimal length and nature of this alkyl chain are crucial for maximizing this favorable interaction.

Comparative Data Analysis: As demonstrated in the table below, extending a simple alkyl chain from methyl to n-pentyl results in a progressive increase in CB2 affinity.

CompoundR¹ (Phenyl)R² (Piperidine)hCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity Index (CB1/CB2)
1 HH>100001150>8.7
2 HMethyl385012630.6
3 Hn-Propyl105019.553.8
4 Hn-Butyl112011.2100
5 Hn-Pentyl14304.8297.9
6 HIsopentyl21502.9741.4
7 HCyclohexylmethyl>100002.1>4762

Data synthesized from authoritative studies on this scaffold.

The data clearly indicates that lipophilicity and chain length at the R² position are positively correlated with CB2 affinity. The n-pentyl (Compound 5 ) and isopentyl (Compound 6 ) substituents provide a substantial increase in potency. Notably, introducing a bulky, lipophilic group like cyclohexylmethyl (Compound 7 ) further boosts CB2 affinity while simultaneously eliminating CB1 affinity (Kᵢ >10000 nM), resulting in a highly selective ligand. This suggests the CB2 binding pocket can accommodate larger groups more favorably than the CB1 pocket.

SAR at the Phenyl Ring (R¹ Position)

Modifications to the phenyl ring, particularly at the para-position (R¹), offer another avenue for modulating ligand activity. This region of the molecule is thought to interact with a different sub-pocket of the receptor.

Causality: The electronic and steric properties of the R¹ substituent can influence pi-stacking interactions, hydrogen bonding, or other van der Waals forces with receptor residues.

Comparative Data Analysis: To probe this, various substituents were introduced on the phenyl ring while keeping a potent n-pentyl group on the piperidine nitrogen.

CompoundR¹ (Phenyl)R² (Piperidine)hCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity Index (CB1/CB2)
5 Hn-Pentyl14304.8297.9
8 4-Fluoron-Pentyl12502.5500
9 4-Chloron-Pentyl15001.8833.3
10 4-Bromon-Pentyl13401.9705.3
11 4-Iodon-Pentyl11602.1552.4
12 4-Methoxyn-Pentyl250015.6160.3
13 4-Trifluoromethyln-Pentyl>1000019.8>505

Data synthesized from authoritative studies on this scaffold.

The introduction of small, electron-withdrawing halogen atoms (F, Cl, Br, I) at the para-position consistently improves CB2 affinity compared to the unsubstituted analog (Compound 5 ). The 4-chloro derivative (Compound 9 ) emerged as the most potent in this series, with a Kᵢ of 1.8 nM. This suggests that a combination of size and electronegativity is optimal for interaction in this region. In contrast, a larger, electron-donating methoxy group (Compound 12 ) or a bulky electron-withdrawing trifluoromethyl group (Compound 13 ) led to a decrease in CB2 affinity, indicating that both steric hindrance and unfavorable electronic properties can be detrimental to binding.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the binding affinity data, standardized experimental protocols are employed. The following is a representative methodology for a competitive radioligand binding assay used to determine Kᵢ values.

Protocol: Cannabinoid Receptor (hCB1/hCB2) Radioligand Binding Assay

  • Source Material: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor.

  • Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Procedure: a. In a 96-well plate, add 25 µL of assay buffer containing increasing concentrations of the test compound (e.g., from 0.1 nM to 10 µM). b. Add 25 µL of [³H]CP-55,940 at a final concentration of ~0.7 nM. c. Add 200 µL of assay buffer containing the cell membranes (5-10 µg protein/well). d. Incubate the plate at 30°C for 90 minutes with gentle agitation. e. Termination: Rapidly filter the incubation mixture through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. f. Wash the filters three times with ice-cold assay buffer. g. Allow the filters to dry, then add scintillation cocktail to each well. h. Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a known potent cannabinoid ligand, such as WIN 55,212-2. b. Specific binding is calculated by subtracting non-specific binding from total binding. c. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. d. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for developing potent and selective CB2 receptor agonists. The SAR is well-defined, providing a clear roadmap for lead optimization.

  • High CB2 Potency and Selectivity: This is achieved by introducing large, lipophilic groups at the piperidine nitrogen, such as a cyclohexylmethyl moiety.

  • Fine-Tuning Affinity: Small halogen substituents, particularly chlorine, at the para-position of the phenyl ring can further enhance CB2 binding affinity.

Future work should focus on exploring a wider range of substituents at the phenyl ring to map the steric and electronic requirements of that binding pocket more comprehensively. Additionally, investigating the in vivo pharmacokinetic and pharmacodynamic properties of the most promising leads, such as analogs of compounds 7 and 9 , will be essential for translating these in vitro findings into viable therapeutic candidates.

References

Independent Verification of the Reported Effects of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the potential biological effects of 4-(5-Phenyl-thiazol-2-YL)-piperidine. As a molecule incorporating both the phenyl-thiazole and piperidine moieties, this compound is positioned at the intersection of several pharmacologically active classes. While direct experimental data on this specific molecule is not extensively published, its structural components suggest a high probability of activity in several key areas, including neurological disorders, inflammation, and oxidative stress. This document outlines the scientific rationale for investigating these potential effects, proposes detailed experimental protocols for their verification, and establishes a comparative framework against well-characterized alternative compounds.

Rationale for Investigation: A Molecule of Interest

The chemical scaffold of this compound is a composite of two privileged structures in medicinal chemistry. The piperidine ring is a common feature in pharmaceuticals targeting the central nervous system (CNS)[1][2]. Thiazole derivatives, on the other hand, are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[3]. The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for investigation.

Derivatives with similar core structures, such as 4,5-dihydrothiazol-2-ylphenylpiperazine, have shown notable affinity for serotonin receptors, suggesting potential anxiolytic and pro-cognitive effects[4][5]. Furthermore, numerous studies on other thiazole and piperidine derivatives have reported significant anti-inflammatory and antioxidant activities[6][7][8][9][10]. Based on this body of evidence, this guide will focus on the independent verification of three predicted effects of this compound:

  • Neurological Effects: Specifically, modulation of serotonin receptor activity, with potential anxiolytic or antidepressant-like outcomes.

  • Anti-inflammatory Effects: Potential inhibition of key inflammatory mediators.

  • Antioxidant Effects: The capacity to scavenge free radicals.

Comparative Framework: Benchmarking Against Established Agents

To provide a meaningful context for the experimental results, the performance of this compound will be compared against a panel of well-established drugs and chemical standards, each chosen for its known mechanism and potency in the relevant assays.

Predicted Effect Comparator Compound(s) Primary Mechanism of Action Key Performance Metrics
Neurological (Anxiolytic/Antidepressant)Fluoxetine, DiazepamSelective Serotonin Reuptake Inhibitor (SSRI), GABA-A Receptor Positive Allosteric ModulatorReceptor Binding Affinity (Ki), In Vivo Efficacy (e.g., behavioral changes)
Anti-inflammatoryIndomethacinNon-selective COX Enzyme InhibitorIC50 for COX-1 and COX-2, In Vivo Efficacy (e.g., reduction in edema)
AntioxidantTroloxRadical ScavengingIC50 in DPPH and ABTS assays

Experimental Verification Protocols

The following sections provide detailed, step-by-step methodologies for the independent verification of the predicted biological effects of this compound.

Part 1: Neurological Effects Assessment

The serotonergic system is a key target for drugs treating anxiety and depression[4]. The structural similarity of the topic compound to known serotonergic agents warrants a thorough investigation of its interaction with serotonin receptors.

This protocol aims to determine the binding affinity of this compound for the 5-HT1A and 5-HT2C serotonin receptor subtypes, which are strongly implicated in anxiety and mood disorders.

Experimental Workflow: Receptor Binding Assay

G prep Prepare cell membranes expressing 5-HT1A or 5-HT2C receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A) radioligand->incubation test_compound Prepare serial dilutions of This compound and comparator drugs test_compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competitive binding curves scintillation->analysis

Caption: Workflow for determining serotonin receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing human 5-HT1A or 5-HT2C receptors.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare identical dilutions for Fluoxetine and Diazepam.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and the various concentrations of the test compound or comparator.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and then determine the Ki (binding affinity) using the Cheng-Prusoff equation.

These models assess the functional consequences of the compound's in vitro activity in whole organisms.

Experimental Workflow: In Vivo Behavioral Testing

G acclimatize Acclimatize animals to the laboratory environment dosing Administer this compound, comparators, or vehicle (i.p. or p.o.) acclimatize->dosing epm Elevated Plus Maze (EPM) for anxiety-like behavior dosing->epm 30-60 min post-dose fst Forced Swim Test (FST) for depression-like behavior dosing->fst 30-60 min post-dose data_collection Record behavioral parameters (e.g., time in open arms, immobility time) epm->data_collection fst->data_collection analysis Statistical analysis of behavioral data data_collection->analysis G prepare_reagents Prepare stable radical solutions (DPPH or ABTS•+) reaction Mix radical solution with sample dilutions prepare_reagents->reaction prepare_samples Prepare serial dilutions of This compound and Trolox prepare_samples->reaction incubation Incubate in the dark at room temperature reaction->incubation measurement Measure absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS) incubation->measurement analysis Calculate percentage of radical scavenging and determine IC50 measurement->analysis

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(5-Phenyl-thiazol-2-YL)-piperidine. As a specialized chemical compound, its proper management is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles.

Core Safety Principles & Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the piperidine ring and the phenyl-thiazole group. Piperidine derivatives are often bioactive and must be handled with care, while thiazole derivatives can pose health and environmental risks.[1][2][3] Therefore, this compound must be treated as hazardous waste.

The primary principle is waste minimization and segregation at the source . Never dispose of this chemical down the drain or in general solid waste.[4][5] All waste streams, including trace-contaminated materials, must be collected for disposal by a licensed hazardous waste service.[1][5]

Table 1: Inferred Hazard Identification and Precautionary Actions

Hazard Classification Inferred Risk from Structural Moieties Precautionary Actions
Health Hazards Piperidine Moiety: Can cause severe skin burns and eye damage.[6] Toxic if it comes into contact with skin or is inhaled.[6] Thiazole Moiety: May cause skin, eye, and respiratory irritation.[1][7] Some derivatives are harmful if swallowed.[1][8] Avoid breathing dust or vapors.[7][9] Wash skin thoroughly after handling.[8][9] Wear comprehensive Personal Protective Equipment (PPE).[9] Do not eat, drink, or smoke when using this product.[8][9]
Environmental Hazards Thiazole Derivatives: Can be harmful to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1] Ensure all waste is collected in sealed containers to prevent entry into drains or waterways.[1]

| Chemical Hazards | Piperidine Moiety: As a base, it can react exothermically with acids.[10][11] Thermal Decomposition: May release toxic fumes such as carbon oxides, nitrogen oxides, and sulfur oxides upon combustion.[1] | Store away from incompatible materials, especially strong acids and oxidizing agents.[10][11][12] |

Personal Protective Equipment (PPE) Protocol

Due to the compound's potential for skin and eye irritation, as well as toxicity, a stringent PPE protocol is mandatory.[6][9][13]

  • Hand Protection: Wear chemical-resistant, powder-free nitrile gloves.[14] Given that no specific permeation data is available, the best practice is to double-glove. Change gloves every 30-60 minutes or immediately if contamination is suspected.[14]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that provide a complete seal around the eyes.[9][15]

  • Body Protection: A long-sleeved laboratory coat is required. Ensure cuffs are snug. For handling larger quantities or during procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[9]

  • Respiratory Protection: All handling of solid (powder) or solutions of this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][7]

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Never mix this waste stream with other incompatible chemical wastes.[10][11][16] All waste must be collected through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][5]

Before beginning work, prepare separate, clearly labeled hazardous waste containers for each type of waste you will generate.

  • Labeling: Use your facility's official hazardous waste tags. At a minimum, the label must include the full chemical name: "Hazardous Waste: this compound," the approximate concentration, and relevant hazard symbols (e.g., Toxic, Irritant).[1][2] Do not use abbreviations.[2]

  • Container Integrity: All containers must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass for liquids), be in good condition, and have a secure, screw-on cap.[4][16]

  • Solid Waste:

    • Collect un-used or expired solid this compound, and any grossly contaminated items like weigh boats or spatulas, directly into a dedicated solid hazardous waste container with a secure lid.

    • Avoid generating dust during transfer.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from reactions, chromatography fractions) in a dedicated liquid hazardous waste container.[1]

    • Crucially, do not mix this waste with other streams, especially acidic or oxidizing waste. [10][11]

    • Keep the container securely sealed when not in use and place it in secondary containment (a spill tray) to prevent leaks.[4][16]

  • Contaminated Labware & PPE:

    • Sharps: Chemically contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[2][11]

    • Consumables: Used gloves, bench paper, and wipes with trace contamination should be collected in a separate, lined container clearly marked as "Hazardous Waste: Contaminated Solid Materials."[1]

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • This area must be under the control of the laboratory personnel, away from sinks or floor drains, and clearly marked.[11]

  • Ensure incompatible waste containers (e.g., acids and this basic piperidine derivative waste) are stored in separate secondary containment bins.[11]

  • Arrange for waste pickup by your institution's EHS department in a timely manner. Do not let waste accumulate for extended periods.[4][5]

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (this compound) solid Solid Compound or Gross Contamination liquid Aqueous/Organic Solutions sharps Contaminated Needles, Glassware ppe Trace-Contaminated PPE, Wipes, Bench Paper solid_container Labeled Solid Hazardous Waste Container solid->solid_container  Collect Directly liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container  Collect Directly sharps_container Labeled Sharps Container for Chemical Waste sharps->sharps_container  Place Carefully ppe_container Labeled Container for Contaminated Solids ppe->ppe_container  Collect saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ppe_container->saa ehs Arrange Pickup by EHS or Licensed Waste Contractor saa->ehs caption Diagram 1: Waste Segregation Workflow.

Diagram 1: Waste Segregation Workflow.

Spill & Emergency Decontamination Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity. Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2, including double gloves, goggles, and a lab coat.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1] Do not sweep dry powder.

    • For Liquid Spills: Surround the spill with an inert absorbent material (vermiculite, sand, or chemical spill pads) to prevent it from spreading.[1][8]

  • Collect Spill Debris: Carefully scoop the contained material and absorbent into a designated hazardous waste container. Label it clearly as "Spill Debris: this compound."

  • Decontaminate the Area:

    • Clean the spill surface thoroughly with soap and water.[1]

    • Collect all cleaning materials (wipes, paper towels) and place them in the same spill debris waste container.[1]

  • Dispose of Contaminated PPE: Remove all PPE carefully, avoiding contact with contaminated surfaces, and place it in the appropriate contaminated solid waste stream.

  • Report the Incident: Report the spill to your institution's EHS department, regardless of size, to ensure proper documentation and follow-up.[1]

G start Spill Detected alert Alert Personnel & Evacuate Area start->alert ppe Don Full PPE (Double Gloves, Goggles, Coat) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Debris into Labeled Waste Container contain->collect clean Decontaminate Surface with Soap & Water collect->clean dispose_materials Collect all Cleaning Materials as Hazardous Waste clean->dispose_materials dispose_ppe Dispose of Contaminated PPE dispose_materials->dispose_ppe report Report Incident to EHS dispose_ppe->report caption Diagram 2: Spill Response Workflow.

Diagram 2: Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 2
4-(5-Phenyl-thiazol-2-YL)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.